Cryptoxanthin, (+/-)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
35454-73-0 |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
DMASLKHVQRHNES-QQGJMDNJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Molecular Structure and Stereochemistry
Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class. wikipedia.org Structurally, it is closely related to β-carotene, distinguished by the addition of a single hydroxyl group to one of its β-ionone rings. wikipedia.org This structural feature classifies it as a carotenol. nih.gov The presence of this hydroxyl group introduces a chiral center, leading to the possibility of different stereoisomers.
The designation "(+/-)-Cryptoxanthin" signifies a racemic mixture, containing equal amounts of the two enantiomers that are mirror images of each other. The naturally occurring form, predominantly found in fruits and vegetables, is β-cryptoxanthin, which has the specific (3R) configuration at the C3' position of the hydroxylated β-ring. wikipedia.org Its counterpart is the (3S)-enantiomer. The general chemical formula for cryptoxanthin is C40H56O, with a molar mass of approximately 552.9 g/mol . wikipedia.orgnih.gov
The molecule consists of a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant properties. This chain is terminated by two six-membered rings. In β-cryptoxanthin, both rings are of the β-ionone type. A related isomer, α-cryptoxanthin, features one β-ionone ring and one α-ionone ring. nih.gov
| Property | Data |
| Chemical Formula | C40H56O |
| Molar Mass | 552.9 g/mol nih.gov |
| Class | Xanthophyll (Carotenoid) wikipedia.org |
| Key Structural Features | Polyene chain, one hydroxylated β-ionone ring, one β-ionone ring wikipedia.org |
| Natural Stereoisomer | (3R)-β,β-Caroten-3-ol (β-cryptoxanthin) wikipedia.org |
| "(+/-)-" Designation | Indicates a racemic mixture of enantiomers |
Metabolically Derived Apocarotenoids
Apocarotenoids are molecules that result from the oxidative cleavage of carotenoids like cryptoxanthin. nih.gov This process can occur through enzymatic action within an organism. nih.gov The metabolism of cryptoxanthin yields a variety of smaller, biologically active compounds. This transformation is primarily mediated by a class of enzymes known as carotenoid cleavage oxygenases (CCOs). nih.gov
In mammals, two key enzymes are responsible for the cleavage of cryptoxanthin:
β-carotene 15,15'-oxygenase 1 (BCO1): This enzyme performs a symmetrical, or central, cleavage at the 15,15' double bond of provitamin A carotenoids. oup.com When BCO1 acts on β-cryptoxanthin, it yields one molecule of retinal and one molecule of 3-hydroxyretinal. oup.com
β-carotene 9',10'-oxygenase 2 (BCO2): This enzyme carries out an asymmetrical, or eccentric, cleavage at the 9',10' double bond. oup.com The action of BCO2 on β-cryptoxanthin produces a range of apocarotenoids, including β-apo-10'-carotenal and the volatile compound β-ionone from the non-hydroxylated ring, and 3-OH-β-apo-10'-carotenal and 3-OH-β-ionone from the hydroxylated ring. nih.govresearchgate.net Research in ferrets has shown that BCO2 preferentially cleaves xanthophylls like zeaxanthin (B1683548) and lutein (B1675518) over β-cryptoxanthin. nih.govoup.com
In addition to mammalian metabolism, specific cleavage reactions have been identified in other organisms. For instance, in the flavedo (the colored outer peel) of citrus fruits, the enzyme Carotenoid Cleavage Dioxygenase 4 (CitCCD4) cleaves β-cryptoxanthin at the 7,8 or 7',8' position. nih.govsemanticscholar.org This specific cleavage leads to the formation of the apocarotenoid β-citraurin, which contributes to the reddish color of some citrus peels. nih.govsemanticscholar.org The other product of this reaction is trans-β-apo-8'-carotenal. nih.gov
The enzymatic cleavage of cryptoxanthin is a significant metabolic pathway that generates a variety of smaller molecules from the parent C40 structure. nih.gov
| Enzyme | Cleavage Site | Parent Compound | Resulting Apocarotenoids | Source Organism (Example) |
| BCO1 | 15,15' (Central) | β-Cryptoxanthin | Retinal, 3-Hydroxyretinal oup.com | Mammals oup.com |
| BCO2 | 9',10' (Eccentric) | β-Cryptoxanthin | 3-OH-β-apo-10'-carotenal, β-ionone, β-apo-10'-carotenal, 3-OH-β-ionone nih.gov | Mammals (e.g., Ferret) nih.govoup.com |
| CitCCD4 | 7,8 or 7',8' | β-Cryptoxanthin | β-Citraurin, trans-β-apo-8'-carotenal nih.gov | Citrus Fruit nih.gov |
Occurrence and Distribution in Biological Systems
Natural Sources of Cryptoxanthin
Cryptoxanthin is synthesized by a variety of plants and microorganisms, serving as a source of this compound in the food chain.
Cryptoxanthin is present in high concentrations in a select number of yellow- and orange-hued fruits and vegetables. nih.gov Its presence contributes to the vibrant coloration of these plant products. The concentration of cryptoxanthin can be influenced by factors such as the specific cultivar, degree of ripeness, and conditions during cultivation and storage. nih.gov
Key dietary sources include citrus fruits like tangerines and oranges, as well as persimmons and papayas. nih.gov Certain varieties of squash and peppers are also notable for their high cryptoxanthin content. nih.govusda.gov For instance, butternut squash and hot chili peppers have been identified as particularly rich sources. nih.gov
Table 1: Cryptoxanthin Content in Selected Plant Sources
| Food Source | Cryptoxanthin (μ g/100g ) |
|---|---|
| Butternut squash | 3471 |
| Persimmons | 1447 |
| Hubbard squash | 1119 |
| Hot chili peppers | 1103 |
| Tangerines (raw) | 407 |
| Papaya | 589 |
| Sweet red peppers | 490 |
| Oranges | 116 |
Data sourced from the USDA/ARS National Nutrient Database. nih.gov
Cryptoxanthin has been identified in various microorganisms, which represent a potential source for biotechnological production. nih.govscispace.commdpi.com Its synthesis has been confirmed in certain species of bacteria, yeasts, and microalgae. nih.govnih.gov
Among bacteria, species such as Flavobacterium lutescens and marine bacteria like Erythrobacter sp. have been shown to produce β-cryptoxanthin. researchgate.netresearchgate.net Genetic analysis of some Pseudomonas strains has also revealed the presence of gene clusters responsible for the synthesis of β-cryptoxanthin. dtu.dk
In the fungal kingdom, specific yeasts are capable of synthesizing this carotenoid. The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce β-cryptoxanthin, achieving titers of 24 ± 6 mg/L in fermentation processes. nih.gov
Furthermore, various microalgae are natural producers of cryptoxanthin. The cyanobacterium Prochlorococcus marinus is known to synthesize β-cryptoxanthin and zeaxanthin (B1683548). nih.gov
Quantitative Analysis of Cryptoxanthin in Diverse Biological Matrices
Accurate quantification of cryptoxanthin in biological samples is essential for understanding its distribution and metabolism. Methodologies are tailored to the specific matrix, whether plant or microbial.
The standard method for the quantitative analysis of cryptoxanthin in plant tissues is High-Performance Liquid Chromatography (HPLC). researchgate.netacs.orglabrulez.com This technique allows for the separation, identification, and quantification of individual carotenoids from a complex mixture.
A typical workflow involves several key steps:
Sample Preparation: Homogenization of the plant material is the initial step. This is often followed by saponification, an alkaline hydrolysis step, to break down esterified forms of cryptoxanthin and other xanthophylls, yielding the free form for analysis.
Extraction: Cryptoxanthin is extracted from the prepared sample using organic solvents. Common solvents include acetone (B3395972), methanol (B129727), or hexane (B92381), often used in combination. researchgate.netdntb.gov.ua Solid-phase extraction (SPE) may be employed for sample cleanup and concentration. acs.org
Chromatographic Separation: The extract is injected into an HPLC system. Reversed-phase columns, particularly C18 and C30 columns, are frequently used for separating carotenoids. researchgate.net
Detection and Quantification: A Photodiode Array (PDA) detector is commonly coupled with the HPLC system. researchgate.netdntb.gov.ua This detector measures the absorbance of the compound across a range of wavelengths, allowing for identification based on its characteristic absorption spectrum. Quantification is achieved by comparing the peak area of the sample to that of a known standard. nih.gov
The analysis of cryptoxanthin from microbial cultures follows a similar principle to that of plant tissues but with modifications adapted to the cellular structure of microorganisms.
Cell Disruption: The first step involves harvesting the microbial cells from the culture medium, followed by cell lysis to release the intracellular contents. Methods for disruption include sonication or the use of solvent systems like acetone/methanol that also facilitate pigment extraction. dtu.dk
Extraction: A single-step extraction with a mixture of solvents such as hexane/methanol/water can be effective for phototrophic bacteria. d-nb.info For bacteria like Flavobacterium lutescens, polar solvents such as methanol or ethanol (B145695) have been shown to effectively extract β-cryptoxanthin. researchgate.net
Analysis: As with plant extracts, HPLC with PDA detection is the primary analytical technique. nih.govresearchgate.net Co-chromatography, where a known standard is added to the sample extract, can be used to confirm the identity of the cryptoxanthin peak in the chromatogram. researchgate.net
Distribution Patterns in Animal Tissues and Biofluids (Non-Human Models)
Studies using non-human animal models, such as the Mongolian gerbil and rats, have provided insight into the tissue distribution of cryptoxanthin. cambridge.orgtandfonline.com These models are valuable because they can metabolize carotenoids in ways that are comparable to humans. nih.gov
Research indicates that after absorption, cryptoxanthin is distributed to various tissues throughout the body. The liver has been identified as a primary storage site for β-cryptoxanthin. nih.govcambridge.org Adipose tissue and blood are also significant sites of accumulation. nih.govcambridge.org High concentrations of cryptoxanthin, relative to tissue weight, have also been observed in the adrenal glands and spleen. cambridge.orgtandfonline.com
A study in Mongolian gerbils investigated the distribution of β-cryptoxanthin following dietary supplementation. The findings showed that the compound was detected in whole blood and twelve of the fourteen tissues analyzed. nih.govresearchgate.net The concentration of β-cryptoxanthin in several tissues, including the liver, kidneys, pancreas, and intestines, increased with higher dietary intake. cambridge.org
Table 2: Concentration of β-Cryptoxanthin in Gerbil Liver After Dietary Intervention
| Dietary Group | β-Cryptoxanthin Concentration in Liver (μ g/organ ) |
|---|---|
| CX20 (20 μ g/day ) | 13.3 (± 0.4) |
| CX40 (40 μ g/day ) | 16.2 (± 0.9) |
| CX60 (60 μ g/day ) | 17.8 (± 0.7) |
Data from a 21-day study in Mongolian gerbils. nih.gov
These animal studies suggest that cryptoxanthin is widely distributed and stored in multiple organs, with the liver playing a central role. cambridge.orgmdpi.com
Organ-Specific Accumulation (e.g., liver, adipose tissue, adrenal gland)
Following absorption, (+/-)-Cryptoxanthin is distributed throughout the body, with notable accumulation in specific organs. The liver and adipose tissue serve as the primary storage sites for this carotenoid. cambridge.orgnih.govmdpi.com Research in animal models, such as the Mongolian gerbil, has demonstrated that the liver is the principal organ for cryptoxanthin storage, accounting for the majority of the total amount detected in the surveyed tissues. cambridge.orgnih.gov Adipose tissue is the second most significant storage location. cambridge.orgnih.gov
A study using cynomolgus monkeys as a model also confirmed that ingested β-cryptoxanthin accumulates in high concentrations in the liver and adipose tissue. nih.govmdpi.com While these organs represent the largest depots by total volume, other tissues can store cryptoxanthin at high concentrations relative to their size. cambridge.org The adrenal glands, for instance, have been identified as a site of significant cryptoxanthin concentration. cambridge.orgnih.govmdpi.com This pattern of distribution, where the liver and adipose tissue are major reservoirs and the adrenal glands show high concentration, is consistent with the behavior of other carotenoids. nih.gov
The following table summarizes findings on the tissue distribution of all-trans-β-cryptoxanthin from a study in Mongolian gerbils, illustrating the prominence of the liver and adipose tissue as storage sites.
| Organ | Percentage of Total Detected Amount (%) |
|---|---|
| Liver | 59.8% cambridge.org |
| Adipose Tissue | 36.4% cambridge.org |
| Other Tissues (including blood, adrenal glands, spleen, etc.) | Remaining Percentage |
Circulatory Distribution and Lipoprotein Association
As a lipophilic compound, (+/-)-cryptoxanthin requires transporters for its distribution within the aqueous environment of the bloodstream. mdpi.com Following absorption from the intestine, carotenoids are incorporated into chylomicrons and released into circulation. The liver plays a central role in processing these chylomicron remnants and repackaging the carotenoids into other lipoproteins for transport to various tissues. mdpi.com
Cryptoxanthin is transported in the plasma primarily by lipoproteins. mdpi.com The distribution among the different lipoprotein fractions is a key factor in its delivery to peripheral tissues. The main classes of lipoproteins involved in the transport of carotenoids include chylomicrons, very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). mdpi.com Research indicates that a significant portion of circulating carotenoids, around 55%, are transported as components of LDL. nih.gov The low-density lipoprotein receptor (LDLR) has been identified as a critical regulator of carotenoid homeostasis, influencing their uptake, distribution, and storage in tissues like the liver and adipose tissue. mdpi.com
The association of cryptoxanthin with these lipoprotein particles facilitates its travel through the circulatory system to be taken up by cells in target organs.
| Lipoprotein Class | Role in Cryptoxanthin Transport |
|---|---|
| Chylomicrons | Initial transport from the intestine into the circulatory system. mdpi.com |
| Very Low-Density Lipoprotein (VLDL) | Transports cryptoxanthin from the liver to other tissues. mdpi.com |
| Low-Density Lipoprotein (LDL) | A primary carrier of carotenoids in the blood, delivering them to peripheral tissues via LDLR. mdpi.comnih.gov |
| High-Density Lipoprotein (HDL) | Also involved in the transport of xanthophyll carotenoids. mdpi.comnih.gov |
Biosynthesis and Production Pathways
Enzymatic Pathways in Plants and Microorganisms
Cryptoxanthin biosynthesis is an integral part of the carotenoid pathway, branching off from the synthesis of β-carotene. This conversion is a critical step that introduces an oxygen-containing functional group, characteristic of xanthophylls.
The biosynthesis of carotenoids begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and isomerization reactions then convert phytoene to lycopene, the first colored carotenoid in the pathway. aocs.org The cyclization of lycopene is a crucial branch point. The enzyme lycopene β-cyclase (LCYb) introduces β-rings at both ends of the lycopene molecule to form β-carotene. nih.gov
Cryptoxanthin is synthesized directly from β-carotene through a hydroxylation reaction. aocs.orgnih.gov This positions cryptoxanthin as an intermediate in the formation of other xanthophylls, such as zeaxanthin (B1683548), which is formed by a subsequent hydroxylation of cryptoxanthin. aocs.orgnih.gov Therefore, the accumulation of cryptoxanthin is dependent on the relative activities of the enzymes that produce it from β-carotene and those that convert it further down the pathway.
In some organisms, an alternative pathway has been engineered where lycopene is first converted to γ-carotene by a lycopene β-monocyclase. A β-carotene hydroxylase then hydroxylates the single β-ionone ring of γ-carotene to form 3-hydroxy-γ-carotene. Finally, a lycopene β-cyclase cyclizes the linear end of 3-hydroxy-γ-carotene to produce β-cryptoxanthin. google.com
The primary enzyme responsible for the synthesis of cryptoxanthin is β-carotene hydroxylase (BCH) . nih.govoup.com This non-heme di-iron enzyme catalyzes the hydroxylation of the β-ionone ring of β-carotene to form β-cryptoxanthin. oup.com The same enzyme can then catalyze a second hydroxylation on the other β-ionone ring of β-cryptoxanthin to produce zeaxanthin. aocs.orgnih.gov
The activity and substrate specificity of BCH are critical in determining the amount of cryptoxanthin that accumulates. In citrus fruits, for instance, two paralogous BCH genes, BCH1 and BCH2, have been identified. While both enzymes can hydroxylate β-carotene, CsBCH1 exhibits higher activity in converting β-carotene to β-cryptoxanthin compared to CsBCH2. oup.com
In some bacteria, a different type of β-carotene hydroxylase, belonging to the CrtZ family, performs the same function. google.com The efficiency of these enzymes can vary between different species and even between different isoforms within the same organism, influencing the final carotenoid profile.
Another key enzyme in some engineered pathways is lycopene β-monocyclase , which converts lycopene to γ-carotene, the precursor for the alternative cryptoxanthin biosynthesis route. google.com Additionally, the enzyme carotene-9',10'-monooxygenase (CMO2) can cleave β-cryptoxanthin at the 9',10' double bond, indicating a potential catabolic pathway. nih.gov
Genetic Regulation of Cryptoxanthin Biosynthesis
The production of cryptoxanthin is tightly controlled at the genetic level, involving the regulation of genes encoding the biosynthetic enzymes. This regulation occurs at both the transcriptional and post-transcriptional levels.
Studies in various plants have shown a direct correlation between the expression levels of carotenoid biosynthesis genes and the accumulation of specific carotenoids. For example, in wild raspberry (Rubus palmatus), which accumulates β-cryptoxanthin, the expression of the gene for zeaxanthin epoxidase (ZEP) ceases as the fruit matures. This halt in the downstream conversion of zeaxanthin is thought to contribute to the accumulation of β-cryptoxanthin as an intermediate product. nih.gov
In kiwifruit (Actinidia chinensis), the expression levels of two β-carotene hydroxylase genes, AcBCH1 and AcBCH2, are closely related to the synthesis of β-cryptoxanthin. nih.gov Similarly, in citrus, the expression patterns of CsBCH1 and CsBCH2 influence the proportion of xanthophylls, including β-cryptoxanthin. oup.com In pepper, the transcript levels of phytoene synthase 1 (PSY1), β-carotene hydroxylase 1 (BCH1), and capsanthin-capsorubin synthase (CCS) are consistent with the accumulation of carotenoids, including β-cryptoxanthin. researchgate.net
Transcriptome analyses in sweet potatoes with different flesh colors have also been used to identify key regulatory genes and transcription factors that influence carotenoid accumulation. mdpi.com
The expression of carotenoid biosynthesis genes is regulated by a complex network of transcription factors. In tomato, the SlAP2a protein positively regulates the expression of SlBCH, among other carotenoid biosynthesis genes. nih.gov Various transcription factor families, including WRKY, MYB, and bHLH, have been implicated in the regulation of carotenoid pathways in different plant species. mdpi.com
In maize, genetic studies have identified significant associations between single nucleotide polymorphisms (SNPs) upstream of the crtRB1 gene (encoding a β-carotene hydroxylase) and the ratio of β-carotene to β-cryptoxanthin. oup.com This suggests that regulatory elements in the promoter regions of these genes play a crucial role in controlling their expression.
Post-transcriptional regulation can also influence enzyme activity and, consequently, cryptoxanthin levels. This can include mechanisms such as mRNA stability, protein translation efficiency, and post-translational modifications of the enzymes.
Biotechnological Approaches for Enhanced Cryptoxanthin Production
Due to the low concentrations of cryptoxanthin in natural sources, biotechnological production is a promising alternative for achieving higher yields. nih.govnih.gov These approaches primarily involve the genetic engineering of microorganisms.
One of the main challenges in the microbial production of β-cryptoxanthin is preventing its further conversion to zeaxanthin. nih.govnih.gov A key strategy has been the screening and identification of novel β-carotene hydroxylases that specifically convert β-carotene to β-cryptoxanthin without significant further hydroxylation. nih.govnih.gov For example, the β-carotene hydroxylase from the bacterium Chondromyces crocatus (CcBCH) has been successfully used in the yeast Yarrowia lipolytica to produce β-cryptoxanthin as the sole product, achieving a titer of 24 ± 6 mg/L. nih.govresearchgate.net
Metabolic engineering of microorganisms like Escherichia coli and yeasts has been a focus of research. This involves introducing the necessary genes for the cryptoxanthin biosynthesis pathway into a host organism that can produce the precursor, β-carotene. For instance, transforming a β-carotene-producing E. coli strain with the β-carotene hydroxylase gene from Arabidopsis thaliana has been shown to result in the production of β-cryptoxanthin. google.com
Another innovative approach involves creating an engineered biosynthetic pathway using a novel lycopene β-monocyclase gene. google.com In this system, a host cell is engineered to produce lycopene and then transformed with genes encoding lycopene β-monocyclase, a lycopene hydroxylase, and a lycopene β-bicyclase to convert lycopene into β-cryptoxanthin via γ-carotene and 3-hydroxy-γ-carotene. google.com
The optimization of fermentation conditions, such as pH, temperature, aeration, and nutrient composition, is also crucial for maximizing the yield of carotenoids in microbial systems. nih.gov While fermentation technology for β-cryptoxanthin is still in development and has been mainly limited to laboratory scale with poor yields, ongoing research into novel enzymes and metabolic engineering strategies holds promise for future industrial-scale production. google.com
Microbial Fermentation Strategies
Microbial fermentation offers a promising alternative to chemical synthesis and extraction from natural sources for the production of various carotenoids, including cryptoxanthin. The advantages of microbial systems lie in their rapid growth rates, amenability to genetic engineering, and the potential for cost-effective and sustainable production in controlled bioreactors. Several microbial hosts have been engineered to produce cryptoxanthin by introducing and optimizing the necessary biosynthetic genes.
One of the key challenges in microbial production of cryptoxanthin is the precise control of the hydroxylation of β-carotene. The enzyme β-carotene hydroxylase (BCH) naturally converts β-carotene to zeaxanthin via the intermediate β-cryptoxanthin. To achieve high yields of cryptoxanthin, it is crucial to employ a BCH that predominantly performs mono-hydroxylation or to fine-tune the metabolic flux to prevent the conversion of cryptoxanthin to zeaxanthin.
Engineered Microbial Systems for Cryptoxanthin Production:
Flavobacterium lutescens : This bacterium is a natural producer of cryptoxanthin. Through optimization of fermentation conditions such as agitation, aeration, temperature, and pH, the strain Flavobacterium lutescens ITCB008 has been shown to produce up to 770 mg of β-cryptoxanthin per kilogram of dry biomass. researchgate.netoup.com High-performance liquid chromatography (HPLC) analysis revealed that β-cryptoxanthin constituted approximately 95% of the total carotenoid content in the final product. oup.com
Yarrowia lipolytica : The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce β-cryptoxanthin. By screening various β-carotene hydroxylases, researchers identified the enzyme from the bacterium Chondromyces crocatus (CcBCH) as being highly specific for the mono-hydroxylation of β-carotene. Introducing the gene for CcBCH into a β-carotene-accumulating strain of Y. lipolytica resulted in a titer of 24 ± 6 mg/L of β-cryptoxanthin, which is the highest reported yield for sole β-cryptoxanthin production in this yeast to date. nih.govmdpi.com
Escherichia coli : The bacterium Escherichia coli is a versatile host for metabolic engineering due to its well-characterized genetics and rapid growth. Scientists have engineered E. coli to produce β-cryptoxanthin by introducing the necessary genes for the carotenoid biosynthesis pathway. One approach involved the expression of a novel P450 β-carotene monohydroxylase (CYP97H1) from the protist Euglena gracilis. Through optimization of the N-terminal part of the enzyme, selection of appropriate redox partners, and adjustment of culture conditions, the production of β-cryptoxanthin was improved by 400-fold, reaching a final titer of 2.7 mg/L. nih.gov
Rhodotorula taiwanensis : The yeast Rhodotorula taiwanensis, isolated from a traditional fermentation starter culture, has been identified as a natural producer of several carotenoids, including β-cryptoxanthin. Spectral analyses have confirmed the presence of β-cryptoxanthin in extracts from this yeast, suggesting its potential for large-scale production. researchgate.net
Microbial Production of Cryptoxanthin
| Microorganism | Strain | Strategy | Key Gene(s)/Enzyme(s) | Cryptoxanthin Yield |
|---|---|---|---|---|
| Flavobacterium lutescens | ITCB008 | Fermentation Optimization | Endogenous pathway | 770 mg/kg dry biomass |
| Yarrowia lipolytica | Engineered β-carotene producer | Metabolic Engineering | β-carotene hydroxylase (CcBCH) from Chondromyces crocatus | 24 ± 6 mg/L |
| Escherichia coli | Engineered | Metabolic Engineering | P450 β-carotene monohydroxylase (CYP97H1) from Euglena gracilis | 2.7 mg/L |
| Rhodotorula taiwanensis | LC011412 | Natural Producer | Endogenous pathway | Qualitatively confirmed |
Plant Genetic Engineering for Accumulation
Genetic engineering of plants offers a powerful strategy to enhance the nutritional value of crops by increasing the content of beneficial compounds like cryptoxanthin. This approach involves the manipulation of the carotenoid biosynthetic pathway to channel metabolic flux towards the synthesis and accumulation of the desired carotenoid in edible plant tissues.
The biosynthesis of cryptoxanthin in plants occurs through the hydroxylation of β-carotene, a reaction catalyzed by β-carotene hydroxylase (BCH). By modulating the expression of genes encoding key enzymes in the carotenoid pathway, it is possible to alter the carotenoid profile of a plant. Strategies to increase cryptoxanthin accumulation often involve either enhancing the activity of enzymes that produce it or reducing the activity of enzymes that convert it to other downstream carotenoids like zeaxanthin.
Examples of Genetically Engineered Plants with Enhanced Cryptoxanthin Levels:
Tomato (Solanum lycopersicum) : Ripe tomato fruits are rich in lycopene but contain only trace amounts of xanthophylls. To increase the xanthophyll content, researchers have overexpressed the genes for lycopene beta-cyclase (b-Lcy) and beta-carotene hydroxylase (b-Chy) in tomatoes under the control of a fruit-specific promoter. The resulting transgenic tomato fruits exhibited a significant increase in β-carotene, β-cryptoxanthin, and zeaxanthin. In some transformed lines, the accumulation of β-cryptoxanthin and zeaxanthin reached up to 24 µg/g of fresh weight, where these compounds were not detectable in the parent line. researchgate.net
Potato (Solanum tuberosum) : Potato tubers typically have low levels of carotenoids. Genetic engineering has been employed to enhance their carotenoid content. In one study, a transgenic potato line that accumulates high levels of zeaxanthin was used as a starting point. This was achieved by inactivating the enzyme zeaxanthin epoxidase. When these high-zeaxanthin potatoes were further transformed with a β-carotene ketolase gene (crtO), they produced various ketocarotenoids. The precursor pool in these potatoes included β-cryptoxanthin. oup.com
Sweet Potato (Ipomoea batatas) : To increase the levels of β-carotene and its derivatives, scientists have down-regulated the expression of the lycopene ε-cyclase (IbLCY-ɛ) gene in sweet potato calli. This modification blocked the α-branch of the carotenoid pathway, leading to a significant increase in β-branch carotenoids. The transgenic calli showed a 163-fold increase in β-cryptoxanthin compared to the control. nih.gov Additionally, silencing the β-carotene hydroxylase (IbCHY-β) gene in sweet potato was aimed at increasing β-carotene content by preventing its conversion to downstream xanthophylls. nih.gov
Cryptoxanthin Accumulation in Genetically Engineered Plants
| Plant | Genetic Modification | Target Tissue | Key Gene(s) Manipulated | Resulting Cryptoxanthin Accumulation |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | Overexpression | Fruit | Lycopene beta-cyclase (b-Lcy) and beta-carotene hydroxylase (b-Chy) | Up to 24 µg/g fresh weight (combined with zeaxanthin) |
| Potato (Solanum tuberosum) | Gene silencing and overexpression | Tuber | Zeaxanthin epoxidase (silenced) and β-carotene ketolase (overexpressed) | β-cryptoxanthin present as an intermediate |
| Sweet Potato (Ipomoea batatas) | RNA interference (RNAi) | Calli | Lycopene ε-cyclase (IbLCY-ɛ) | 163-fold increase compared to control |
Metabolism and Bioavailability
Intestinal Absorption Mechanisms
The absorption of cryptoxanthin from the diet is a critical determinant of its ultimate biological activity. This process involves its release from the food source, incorporation into mixed micelles, and subsequent uptake by intestinal enterocytes through a combination of transport mechanisms.
At typical physiological concentrations, the intestinal uptake of cryptoxanthin is primarily a protein-mediated process. nih.gov Several transporter proteins, which are also involved in the absorption of other lipids like cholesterol, have been identified as key players.
Scavenger Receptor Class B Type 1 (SR-B1): This receptor is significantly involved in the uptake of provitamin A carotenoids. nih.gov Research indicates that SR-B1 shows a preferential facilitation for the absorption of xanthophylls, such as cryptoxanthin and lutein (B1675518), over carotenes like α- and β-carotene. nih.gov This preference may contribute to the observed higher bioavailability of cryptoxanthin compared to other carotenoids. nih.gov
Cluster Determinant 36 (CD36): Alongside SR-B1, CD36 is recognized as another key transporter facilitating the absorption of provitamin A carotenoids, including β-cryptoxanthin. nih.govnih.gov
Niemann-Pick C1-Like 1 (NPC1L1): While primarily known for its essential role in intestinal cholesterol absorption, NPC1L1 is also implicated in the transport of other carotenoids. nih.govresearchgate.netualberta.ca Studies using the NPC1L1 inhibitor, ezetimibe, have shown a reduction in the transport of cryptoxanthin in Caco-2 cell models, suggesting its involvement in the absorption process, although perhaps to a lesser extent than for other carotenoids.
This reliance on facilitative transport systems underscores a regulated and potentially saturable mechanism for cryptoxanthin absorption at lower, more common dietary intake levels.
Before any absorption can occur, cryptoxanthin must be released from the food matrix in which it is embedded—a crucial step that determines its bioaccessibility. nih.govsciencedaily.com The physical and chemical composition of the food has a profound effect on this release. For instance, carotenoids located in the chromoplasts of fruits are often more readily available than those tightly bound within the chloroplasts of leafy green vegetables. cambridge.org
Once freed, the highly lipophilic cryptoxanthin molecule must be incorporated into mixed micelles in the aqueous environment of the small intestine. nih.govsciencedaily.com This process, known as micellarization, is essential for solubilizing the carotenoid and presenting it to the intestinal wall for absorption. sciencedaily.com The efficiency of micellarization is a key limiting factor for bioavailability.
In vitro digestion models have demonstrated that the bioaccessibility of cryptoxanthin can be significantly higher than that of other common carotenoids. For example, the percentage of β-cryptoxanthin incorporated into micelles during simulated digestion can be three times greater than that of β-carotene under similar conditions. nih.gov This is partly attributed to cryptoxanthin's relatively higher hydrophilicity compared to carotenes, which allows it to be positioned on the outer surface of the micelle, making it more available for uptake. nih.gov Studies on citrus juices have shown that the bioaccessibility of free β-cryptoxanthin is significantly higher than that of both β-carotene and β-cryptoxanthin esters. tandfonline.comnih.gov
| Carotenoid Form | Bioaccessibility (%) in Citrus Juice (in vitro) |
|---|---|
| Free β-Cryptoxanthin | 40% |
| β-Carotene | 30% |
| β-Cryptoxanthin Esters | 16% |
Systemic Distribution and Tissue Uptake Dynamics (Animal Models)
Following absorption into the enterocytes, cryptoxanthin is packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for distribution to various tissues. Animal models, particularly the Mongolian gerbil which is considered a suitable model for human carotenoid metabolism, have provided valuable insights into its systemic fate. nih.govcambridge.org
Studies in both gerbils and rats show that absorbed cryptoxanthin is not uniformly distributed throughout the body but tends to accumulate in specific organs. nih.govtandfonline.comcambridge.org The liver is the primary storage site for β-cryptoxanthin. nih.govcambridge.org Significant amounts are also found in adipose tissue and blood. nih.gov High concentrations, when measured per gram of tissue, have been identified in the adrenal glands and spleen. nih.govresearchgate.net Other tissues where cryptoxanthin has been detected include the kidneys, pancreas, and the small and large intestines. cambridge.orgcambridge.org This pattern of accumulation is similar to that observed for other major carotenoids like β-carotene. nih.gov
| Organ/Tissue | Accumulation Level | Animal Model |
|---|---|---|
| Liver | Primary Storage Site | Gerbil, Rat |
| Adipose Tissue | Major Storage Site | Gerbil, Rat |
| Adrenal Gland | High Concentration | Gerbil |
| Spleen | High Concentration | Gerbil, Rat |
| Kidneys | Accumulation Detected | Gerbil |
| Pancreas | Accumulation Detected | Gerbil |
| Intestines | Accumulation Detected | Gerbil |
The efficiency of cryptoxanthin uptake from the blood and its subsequent storage in tissues is modulated by several factors. The absorption process itself is influenced by the subject's nutritional status, genetics, and digestive health. nih.gov The presence and type of fat in the diet are also important, as lipids are required for the formation of micelles necessary for absorption. nih.govinternationalscholarsjournals.com
Animal studies suggest that tissue concentrations of cryptoxanthin are saturable. nih.gov In Mongolian gerbils, as the dietary dosage of β-cryptoxanthin increases, the concentration in most tissues does not increase proportionally beyond a certain point. nih.govnih.gov This suggests that uptake and storage mechanisms in tissues can become saturated at higher levels of intake. nih.gov
Biotransformation Pathways and metabolite Formation
The metabolic fate of (+/-)-cryptoxanthin is a complex process involving enzymatic conversions that transform it into essential compounds like vitamin A and other bioactive molecules. This biotransformation is primarily governed by the action of specific enzymes known as β-carotene oxygenases and esterification processes within the body's tissues.
Provitamin A Conversion: Role of β-Carotene Oxygenases (BCMO1, BCO1, BCO2)
Cryptoxanthin serves as a provitamin A carotenoid, meaning it can be converted into retinol (B82714) (vitamin A) within the body. oregonstate.edumdpi.com This conversion is catalyzed by two key enzymes: β-carotene 15,15'-monooxygenase 1 (BCMO1 or BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2). nih.govnih.gov These enzymes cleave the cryptoxanthin molecule, leading to the formation of retinal, a precursor to retinol. oregonstate.edunih.gov
BCMO1 is a cytosolic enzyme that performs a symmetrical cleavage at the central 15,15' double bond of provitamin A carotenoids. nih.govnih.govwikipedia.org In the case of β-cryptoxanthin, this central cleavage yields one molecule of retinal and one molecule of 3-hydroxyretinal. nih.govoup.com While BCMO1 can process cryptoxanthin, studies suggest that it has a higher affinity for β-carotene. mdpi.comnih.gov The activity of BCMO1 is crucial for vitamin A synthesis and is found in various tissues, including the small intestine and liver. nih.govwikipedia.org
BCO2, on the other hand, is located in the inner mitochondrial membrane and catalyzes an asymmetric, or eccentric, cleavage at the 9',10' double bond of carotenoids. nih.govnih.govovid.com This enzyme has a broader substrate specificity than BCMO1 and can cleave both provitamin A and non-provitamin A carotenoids. nih.govnih.gov The eccentric cleavage of β-cryptoxanthin by BCO2 produces β-apo-10'-carotenal and 3-OH-β-apo-10'-carotenal. nih.govnih.gov While BCO2's primary role is not considered to be vitamin A formation, the resulting β-apo-10'-carotenal can be further cleaved by BCMO1 to produce retinal. oregonstate.edunih.gov However, research in ferrets has shown that BCO2's cleavage activity is lower for β-cryptoxanthin compared to other xanthophylls like zeaxanthin (B1683548) and lutein. nih.gov
The distinct cellular locations of BCMO1 (cytosol) and BCO2 (mitochondria) suggest they have different physiological roles in carotenoid metabolism. mdpi.comnih.gov Genetic variations in the BCMO1 gene can lead to inter-individual differences in the ability to convert provitamin A carotenoids, including cryptoxanthin, into vitamin A. nih.govnih.gov
Formation of Bioactive Apocarotenoids
Beyond its role as a vitamin A precursor, the metabolism of cryptoxanthin also leads to the formation of apocarotenoids, which are smaller molecules derived from the oxidative cleavage of carotenoids. amegroups.orgresearchgate.net These apocarotenoids are recognized as important signaling molecules with their own distinct biological activities. amegroups.org
The primary enzyme responsible for the direct formation of apocarotenoids from cryptoxanthin is β-carotene 9',10'-oxygenase 2 (BCO2). nih.govamegroups.org As mentioned, BCO2 performs an eccentric cleavage of the cryptoxanthin molecule. nih.gov In vitro studies using ferret BCO2 have demonstrated that this cleavage occurs at the 9',10' and 9,10 double bonds, resulting in the formation of several apocarotenoids, including β-apo-10'-carotenal, 3-OH-β-apo-10'-carotenal, β-ionone, and 3-OH-β-ionone. nih.gov These resulting apocarotenoids can be further oxidized to form corresponding apocarotenoic acids. nih.gov
While BCO2 is a key player, it's worth noting that in a study with Mongolian gerbils, long-lived apocarotenoid metabolites of β-cryptoxanthin, such as β-apo-10'-carotenal and 3-hydroxy-β-apo-10'-carotenal, were not detected in tissues, suggesting they may be transient or rapidly metabolized further. nih.govoup.com The biological functions of cryptoxanthin-derived apocarotenoids are an area of ongoing research, with potential roles in protecting against conditions like mitochondrial dysfunction. nih.gov
Esterification and De-esterification Processes in Tissues
In many of its natural food sources, such as fruits, β-cryptoxanthin exists predominantly in an esterified form, meaning it is bound to one or more fatty acids. cabidigitallibrary.orgnih.gov Common fatty acids that esterify cryptoxanthin include laurate, myristate, and palmitate. nih.gov This esterification process typically occurs during fruit ripening. cabidigitallibrary.org
For the body to absorb cryptoxanthin, these esters must first be hydrolyzed, a process known as de-esterification, to release the free form of the carotenoid. nih.govcabidigitallibrary.org This hydrolysis is believed to occur efficiently in the human gut before absorption, as only free β-cryptoxanthin is typically detected in human plasma and chylomicrons after consumption of cryptoxanthin esters. nih.govcabidigitallibrary.org
Once cryptoxanthin is converted to retinol, the retinol can then undergo esterification within the enterocytes to form retinyl esters, which are the storage form of vitamin A. nih.govresearchgate.net These retinyl esters, such as retinyl palmitate, are then incorporated into chylomicrons for transport via the lymphatic system to the liver and other tissues. nih.govlumenlearning.com The liver is a primary storage site for retinyl esters. nih.gov When needed by the body, these esters are de-esterified (hydrolyzed) back to retinol for transport to target cells. researchgate.net
Bioavailability and Bioaccessibility Studies (In Vitro and Non-Human Animal Models)
The bioavailability of cryptoxanthin, which refers to the fraction of an ingested nutrient that is absorbed and becomes available for use or storage in the body, has been the subject of numerous studies. nih.govoup.com These investigations, employing both in vitro digestion models and non-human animal models, consistently suggest that cryptoxanthin has a relatively high bioavailability compared to other common carotenoids, particularly β-carotene. nih.govnih.govlatrobe.edu.au
In vitro studies are crucial for assessing bioaccessibility, which is the quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. uni-hohenheim.de One such study comparing fresh navel oranges to pasteurized orange juice found that the bioaccessibility of β-cryptoxanthin was 5.3 times higher from the juice. uni-hohenheim.denih.gov This increased bioaccessibility is often attributed to the processing, which breaks down the food matrix and makes the carotenoids more available for micellarization, a critical step for absorption. uni-hohenheim.denih.gov Another in vitro study demonstrated that the hydrolysis of β-cryptoxanthin esters and the subsequent micellarization of free β-cryptoxanthin were not significantly affected by the presence of phytosterols. nih.govacs.org
Non-human animal models provide further insights into the absorption and tissue distribution of cryptoxanthin. The Mongolian gerbil and the ferret are considered good small animal models for carotenoid metabolism. nih.gov A study in Mongolian gerbils showed that the primary storage site for β-cryptoxanthin was the liver, with adipose tissue and blood also being significant storage locations. nih.gov The only long-term metabolites detected in these gerbils were retinoids (retinol and retinyl esters). nih.govoup.com
A comparative study in rats fed diets supplemented with either β-cryptoxanthin or β-carotene found that intact β-cryptoxanthin was present at higher concentrations in most tissues, including the liver, lung, kidney, and spleen, compared to β-carotene. tandfonline.com This suggests that the bioavailability of intact β-cryptoxanthin is higher than that of intact β-carotene. tandfonline.com Similarly, a study in Japanese quail demonstrated that both α- and β-cryptoxanthin were absorbed and distributed to the serum, liver, and retina. arvojournals.org
The higher bioavailability of cryptoxanthin may be due to several factors. As a more hydrophilic (water-loving) molecule compared to β-carotene, it is positioned more towards the surface of mixed micelles in the gut, making it more readily available for uptake by intestinal cells. nih.gov Additionally, the intestinal transporter Scavenger Receptor Class B Type 1 (SR-B1) shows a preference for absorbing xanthophylls like cryptoxanthin over carotenes. nih.gov
Interactive Data Table: In Vitro Bioaccessibility of β-Cryptoxanthin
This table summarizes findings from an in vitro digestion study comparing the bioaccessibility of β-cryptoxanthin from fresh oranges and pasteurized orange juice.
| Food Source | β-Cryptoxanthin Bioaccessibility (%) | Total Carotenoid Bioaccessibility (%) | Fold Increase in β-Cryptoxanthin Bioaccessibility (Juice vs. Oranges) |
| Fresh Oranges | 4.9 ± 0.3 | 6.3 ± 0.2 | N/A |
| Orange Juice | 25.9 ± 1.6 | 27.5 ± 1.7 | 5.3 |
| Data sourced from a study on the bioaccessibility of carotenoids from citrus products. uni-hohenheim.de |
Interactive Data Table: Tissue Distribution of Cryptoxanthin in Animal Models
This table presents the concentration of intact β-cryptoxanthin in various tissues of rats fed a supplemented diet, demonstrating its distribution throughout the body.
| Tissue | β-Cryptoxanthin Concentration (ng/g of tissue) |
| Liver | 134.19 |
| Lung | 102.39 |
| Spleen | 100.65 |
| Kidney | 64.91 |
| Adipose Tissue | 49.33 |
| Heart | 33.39 |
| Brain | 10.36 |
| Ovary | Not Detected |
| Data from a study comparing the bioavailability of β-cryptoxanthin and β-carotene in rats. tandfonline.com |
Cellular and Molecular Mechanisms of Action
Antioxidant and Redox Modulation
( +/-)-Cryptoxanthin's multifaceted role in cellular health is significantly attributed to its antioxidant properties and its ability to modulate cellular redox states. It engages in direct quenching of reactive oxygen species and influences endogenous antioxidant systems, although its activity can be context-dependent, sometimes exhibiting pro-oxidant effects.
In vitro studies have consistently demonstrated that (+/-)-cryptoxanthin possesses potent antioxidant capabilities by directly neutralizing harmful reactive oxygen species (ROS). As an antioxidant, it can protect cells from oxidative damage. nih.govmdpi.comresearchgate.net Its molecular structure allows it to effectively scavenge free radicals, which are unstable molecules that can damage lipids, proteins, and DNA within cells. researchgate.net
Furthermore, (+/-)-cryptoxanthin is recognized for its capacity to quench singlet oxygen, a high-energy form of oxygen that is a significant contributor to oxidative damage in biological systems. aacrjournals.orgmdpi.com In fact, some in vitro data suggest that its singlet oxygen quenching ability is more potent than that of β-carotene. aacrjournals.org This direct scavenging activity is a primary mechanism by which (+/-)-cryptoxanthin helps to mitigate oxidative stress at a molecular level.
Beyond its direct scavenging effects, (+/-)-cryptoxanthin also modulates cellular responses to oxidative stress. Both in vitro and animal studies have shown that it can influence the expression and activity of various markers of oxidative stress. For instance, in animal models of nonalcoholic steatohepatitis (NASH), administration of β-cryptoxanthin has been shown to decrease the production and accumulation of lipid peroxides in the liver, indicating a reduction in oxidative stress. nih.gov This is significant as oxidative stress is a key factor in the progression of this disease. nih.gov
Studies using the Caenorhabditis elegans model have further demonstrated that β-cryptoxanthin can increase the organism's resilience to oxidative stress. nih.gov In these studies, worms treated with β-cryptoxanthin showed increased survival rates when exposed to acute oxidative stress. mdpi.com This protective effect is associated with the upregulation of genes involved in the oxidative stress response. mdpi.com In cell culture models, β-cryptoxanthin has been observed to protect cells from damage induced by hydrogen peroxide (H₂O₂). nih.gov
Interestingly, the antioxidant activity of carotenoids like (+/-)-cryptoxanthin is not always straightforward. In vitro research has revealed that under certain conditions, these compounds can exhibit pro-oxidant effects, meaning they can promote the formation of free radicals. mdpi.com This dual role is influenced by factors such as the concentration of the carotenoid, the partial pressure of oxygen, and the presence of other antioxidants. mdpi.commdpi.com
For example, while β-carotene, a related carotenoid, typically functions as a free radical scavenger within lipid bilayers, it can become a pro-oxidant at high oxygen levels or with changes in the local redox environment. uchicago.edu This switch from antioxidant to pro-oxidant behavior is a critical consideration in understanding the complex biological activities of carotenoids. mdpi.com The pro-oxidative activity of β-carotene has been demonstrated in murine macrophage cell lines, where its accumulation was positively correlated with cellular lipid peroxidation. nih.gov
Anti-inflammatory Pathways
( +/-)-Cryptoxanthin has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways and influencing the behavior of immune cells. These actions contribute to its potential protective role in various inflammatory conditions.
A substantial body of evidence from both in vitro and animal studies indicates that (+/-)-cryptoxanthin can suppress the expression of genes involved in the inflammatory response. nih.gov A key target of its action is the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. aacrjournals.orgnih.gov
In animal models, supplementation with β-cryptoxanthin has been shown to reduce the protein expression of inflammation markers such as tumor necrosis factor-alpha (TNF-α), NF-κB, and activator protein-1 (AP-1). nih.gov Similarly, in in vitro experiments using mouse Sertoli cells, β-cryptoxanthin inhibited the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This suppression of inflammatory gene expression is a central mechanism of its anti-inflammatory action. nih.govplos.org
In addition to its effects on gene expression, (+/-)-cryptoxanthin can also modulate the activation and polarization of immune cells, particularly macrophages and T cells. plos.org Macrophages can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Studies in animal models of nonalcoholic fatty liver disease (NAFLD) have shown that β-cryptoxanthin can prevent the activation of Kupffer cells (resident liver macrophages) by shifting the M1/M2 balance towards the M2 predominant state. nih.gov
Furthermore, in a mouse model of NASH, β-cryptoxanthin was found to reduce the induction of markers for macrophages, T helper cells, and cytotoxic T cells. plos.org This suggests that it can suppress the increase and activation of these immune cells, thereby mitigating inflammation. plos.org In rabbits, administration of β-cryptoxanthin has been shown to increase the count of CD4+ lymphocytes and the serum levels of immunoglobulins IgG, IgM, and IgA, suggesting a modulatory effect on the humoral immune response. researchgate.net These findings highlight the ability of (+/-)-cryptoxanthin to influence the complex interplay of immune cells involved in inflammatory processes.
Interactive Data Tables
Table 1: Effects of (+/-)-Cryptoxanthin on Oxidative Stress Markers
| Model System | Marker | Effect of (+/-)-Cryptoxanthin |
| Animal Model (NASH) | Lipid Peroxides | Decreased Accumulation |
| C. elegans | Survival Under Oxidative Stress | Increased |
| Cell Culture (H₂O₂) | Cell Damage | Protection |
| Murine Macrophages | Lipid Peroxidation | Increased (Pro-oxidant effect) |
Table 2: Effects of (+/-)-Cryptoxanthin on Inflammatory Markers
| Model System | Marker | Effect of (+/-)-Cryptoxanthin |
| Animal Model (General) | TNF-α, NF-κB, AP-1 | Reduced Protein Expression |
| Mouse Sertoli Cells (LPS-induced) | TNF-α, IL-6, IL-1β | Inhibited Upregulation |
| Animal Model (NAFLD) | Macrophage Polarization | Shift towards anti-inflammatory M2 phenotype |
| Animal Model (NASH) | Macrophage and T cell markers | Reduced Induction |
| Rabbit Model | CD4+ lymphocytes, IgG, IgM, IgA | Increased Levels |
Interaction with Inflammatory Signaling Cascades (e.g., NF-κB, TNFα, IL-6)
(+/-)-Cryptoxanthin has been shown to modulate key inflammatory signaling pathways. In a study on rodents with insulin (B600854) resistance induced by a high-fat diet, β-cryptoxanthin supplementation was found to inhibit the expression of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) in both the liver and adipose tissue. nih.gov Specifically, in comparison to the high-fat diet group, the combination of a high-fat diet and β-cryptoxanthin resulted in a 22% and 14% reduction in liver NF-κB and TNF-α expression, respectively. nih.gov This anti-inflammatory effect is significant as NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including TNF-α and interleukin-6 (IL-6). nih.govfrontiersin.org The inhibition of NF-κB activation can, in turn, suppress the production of these pro-inflammatory cytokines. mdpi.com
Gene Expression Regulation
Differential Regulation of Specific Gene Isoforms (e.g., TP73 isoforms)
Research has indicated that β-cryptoxanthin can modulate the expression of different isoforms of the TP73 gene. The TP73 gene, a member of the p53 family, produces various protein isoforms through the use of different promoters and alternative splicing, including TAp73 and ΔNp73. nih.govescholarship.orgfrontiersin.org These isoforms can have opposing functions, with TAp73 generally acting as a tumor suppressor and ΔNp73 potentially having oncogenic properties. nih.govbiorxiv.org A human intervention study demonstrated that β-cryptoxanthin intake led to a modulation of TP73 isoform expression in lymphocytes. researchgate.net The study observed differences in the mRNA levels of TAp73 and ΔNp73 after the intervention compared to pre-treatment levels, suggesting a potential role for β-cryptoxanthin in regulating the balance of these crucial gene isoforms. researchgate.net
Impact on Cell Cycle Regulatory Genes (e.g., cyclins, p21)
(+/-)-Cryptoxanthin and other carotenoids have been shown to influence the expression of genes that regulate the cell cycle, such as cyclins and the cyclin-dependent kinase inhibitor p21. The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov The protein p21 is an inhibitor of CDKs and can induce cell cycle arrest, thereby halting cell proliferation. nih.govnih.gov Studies on various cancer cell lines have shown that carotenoids can induce cell cycle arrest by up-regulating p21 expression and down-regulating the expression of cyclins (like cyclin D1 and cyclin E) and CDKs (like CDK-2 and CDK-4). nih.govresearchgate.netresearchgate.net For example, the carotenoid fucoxanthin (B1674175) has been observed to cause G0/G1 phase cell cycle arrest in human colon carcinoma cells by increasing the expression of p21. nih.gov This upregulation of p21 leads to the inhibition of CDK activity, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb) and halts the cell cycle. nih.gov
Interaction with Retinoid Signaling Pathways (e.g., Retinoic Acid Receptor beta (RARβ), Retinoid X Receptor (RXR) ligands)
As a pro-vitamin A carotenoid, (+/-)-cryptoxanthin can be converted to retinol (B82714) and subsequently to retinoic acid, which is a key signaling molecule that regulates gene expression through nuclear receptors. nih.gov The primary receptors for retinoic acid are the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). wikipedia.orgwikipedia.orgmedchemexpress.com These receptors function as ligand-activated transcription factors. wikipedia.org There are three subtypes of RAR (α, β, γ) and three subtypes of RXR (α, β, γ). wikipedia.orgwikipedia.org
RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. wikipedia.orgnih.gov The binding of a ligand, such as all-trans-retinoic acid or 9-cis-retinoic acid, to the RAR component of the heterodimer induces a conformational change that leads to the recruitment of coactivator proteins and the initiation of transcription of the target gene. wikipedia.orgnih.gov In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibits gene transcription. wikipedia.org Given that (+/-)-cryptoxanthin is a precursor to retinoic acid, it can indirectly influence the activity of these retinoid signaling pathways, thereby affecting the expression of a wide range of genes involved in cellular processes like differentiation, proliferation, and apoptosis.
Effects on DNA Damage Response Genes
Studies have shown that β-cryptoxanthin can influence the cellular response to DNA damage. In human cell culture models, β-cryptoxanthin has been observed to protect against DNA damage induced by hydrogen peroxide (H₂O₂) or visible light with a photosensitizer. nih.govoup.comoup.com Furthermore, it has a significant effect on DNA repair processes. nih.govoup.comoup.com Research indicates that incubation of H₂O₂-treated cells with β-cryptoxanthin can double the rate of rejoining of DNA strand breaks and has a similar enhancing effect on the removal of oxidized purines through base excision repair. nih.govoup.comoup.com This suggests that β-cryptoxanthin may upregulate or enhance the activity of genes involved in the DNA damage response and repair pathways. While direct evidence on the specific upregulation of DNA damage response genes by (+/-)-cryptoxanthin is still emerging, the observed enhancement of DNA repair mechanisms points towards a modulatory role. nih.govoup.comoup.com Oxidative stress is a known cause of DNA damage, and by mitigating this, antioxidants can indirectly affect the expression of genes involved in the DNA damage response. frontiersin.orgnih.gov
Transcriptomic Analysis in Model Organisms (e.g., C. elegans)
Transcriptomic analysis in the model organism Caenorhabditis elegans has provided insights into the broader effects of β-cryptoxanthin on gene expression. In a study where C. elegans were supplemented with β-cryptoxanthin, microarray analysis revealed an upregulation of genes related to energy metabolism, stress response, and protein homeostasis. nih.gov This suggests that β-cryptoxanthin can induce wide-ranging changes in the transcriptome, affecting multiple metabolic and cellular pathways. nih.gov Similar transcriptomic studies in C. elegans with other compounds have shown significant changes in the expression of genes related to the intestine, particularly those encoding extracellular or membrane-bound proteins. plos.org Other research using RNA sequencing in C. elegans treated with the carotenoid astaxanthin (B1665798) identified significant changes in 190 mRNAs and 6 microRNAs, primarily functioning in innate immunity, lipid metabolism, and stress responses, many of which are linked to lifespan regulation. researchgate.netnih.gov These findings in a model organism highlight the potential for (+/-)-cryptoxanthin to globally influence gene expression profiles. nih.govresearchgate.net
Effects on Cellular Processes (In Vitro)
Cell Proliferation and Growth Inhibition (e.g., lung cancer cells, colon cancer cells)
(+/-)-Cryptoxanthin has demonstrated notable anti-proliferative effects in various cancer cell lines. In vitro studies have shown its ability to decrease the proliferation of immortalized bronchial epithelial cells and non-small cell lung cancer cells. nih.gov This inhibitory action on cell growth is a key aspect of its potential anti-cancer properties. Research indicates that the anti-proliferative effects of (+/-)-Cryptoxanthin have been observed in both normal and tumor cells. nih.gov
In the context of colon cancer, studies have revealed that (+/-)-Cryptoxanthin treatment can inhibit the number of colon cancer cells entering the S-phase of the cell cycle. nih.gov This suggests that its primary mechanism in this context is anti-proliferative rather than the induction of apoptosis. nih.gov Specifically, in colon cancer cell lines such as HCT116 and SW480, (+/-)-Cryptoxanthin has been shown to enhance the anti-carcinogenic effects of the chemotherapy drug oxaliplatin (B1677828) by decreasing the expression of ΔNp73, an oncogenic isoform. nih.gov
The table below summarizes the inhibitory effects of (+/-)-Cryptoxanthin on the proliferation of lung and colon cancer cells.
| Cell Line | Cancer Type | Observed Effect | Key Findings |
| Immortalized Bronchial Epithelial Cells | Lung | Decreased cell proliferation | nih.gov |
| Non-small cell lung cancer cells | Lung | Decreased cell proliferation | nih.govsciencedaily.com |
| HCT116, SW480 | Colon | Inhibition of cell proliferation; enhanced effect of oxaliplatin | nih.gov |
Induction of Cell Differentiation (e.g., osteoblasts, lung epithelial cells)
(+/-)-Cryptoxanthin plays a role in promoting cellular differentiation in specific cell types. Notably, it has been shown to stimulate the differentiation and mineralization of osteoblastic MC3T3-E1 cells. nii.ac.jp Prolonged culture with (+/-)-Cryptoxanthin leads to a significant increase in alkaline phosphatase activity, a marker of osteoblast differentiation, as well as cell number and protein content. nii.ac.jp This suggests a dual role in both stimulating osteoblast proliferation and their subsequent differentiation. nii.ac.jp The mechanism may involve the stimulation of gene expression for proteins crucial for bone formation. nih.govnih.gov
While the direct effects on lung epithelial cell differentiation are part of ongoing research, the ability of pro-vitamin A carotenoids like (+/-)-Cryptoxanthin to be metabolized into vitamin A is significant, as vitamin A is known to play a crucial role in cell differentiation. frontiersin.org
Modulation of Apoptosis Pathways (e.g., Bax, Bcl-2, caspase-3)
(+/-)-Cryptoxanthin has been shown to influence the intricate pathways of apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is largely regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comyoutube.com An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis. nih.gov This is often followed by the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death. mdpi.comnih.govresearchgate.net While the primary anti-cancer action of (+/-)-Cryptoxanthin in some cells, like colon cancer, appears to be anti-proliferative, its role in apoptosis modulation in other contexts is an active area of investigation. nih.gov For instance, in gastric and bladder cancer models, (+/-)-cryptoxanthin has been observed to induce apoptosis. nih.gov
The following table outlines the key molecules in the apoptosis pathway modulated by compounds like (+/-)-Cryptoxanthin.
| Molecule | Family/Type | Function in Apoptosis |
| Bax | Bcl-2 family | Pro-apoptotic; promotes the release of mitochondrial factors that trigger cell death. mdpi.comyoutube.com |
| Bcl-2 | Bcl-2 family | Anti-apoptotic; prevents the release of mitochondrial factors, thereby inhibiting cell death. mdpi.comyoutube.com |
| Caspase-3 | Caspase family | Executioner caspase; cleaves cellular proteins to carry out apoptosis. mdpi.comresearchgate.net |
Inhibition of Cell Motility and Invasion
A critical aspect of cancer progression is the ability of tumor cells to move and invade surrounding tissues. tufts.edu (+/-)-Cryptoxanthin has been demonstrated to inhibit the motility and invasion of cancer cells, particularly in the context of lung cancer. nih.govtufts.edu This inhibitory effect has been observed in both transwell and wound healing assays, which are standard in vitro methods for assessing cell migration. aacrjournals.org
The mechanism behind this inhibition is linked to the downregulation of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and its subsequent signaling pathways. nih.govaacrjournals.org By suppressing this pathway, (+/-)-Cryptoxanthin can effectively reduce the migration and invasion capacity of lung cancer cells. sciencedaily.comtufts.edu Furthermore, it has been shown to suppress actin reorganization and the formation of lamellipodia and stress fibers, which are cellular structures essential for cell movement. aacrjournals.org This effect was observed to be synergistic with α7-nAChR antagonists. aacrjournals.org
Interaction with Key Signaling Molecules and Receptors (e.g., SIRT1, PPARs, α7-nAChR, IGF-1)
(+/-)-Cryptoxanthin exerts its cellular effects by interacting with a variety of key signaling molecules and receptors.
SIRT1: In lung tissue, (+/-)-Cryptoxanthin has been shown to restore the levels of Sirtuin 1 (SIRT1), a protein that is often decreased by exposure to nicotine. nih.gov The restoration of SIRT1 protein levels is associated with the protective action of (+/-)-Cryptoxanthin against emphysema and lung tumorigenesis. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): (+/-)-Cryptoxanthin is suggested to be involved in lipid metabolism through the PPAR family of transcription factors. nih.gov It may act as a ligand for the retinoid X receptor (RXR) after being converted to retinoids, which then forms a heterodimer with PPARs to regulate gene expression related to lipid and glucose metabolism. nih.gov This interaction is thought to contribute to its beneficial effects in conditions like non-alcoholic fatty liver disease. nih.gov Some research also suggests an association between the upregulation of PPARγ expression and the anti-proliferative effects of carotenoids on cancer cells. dovepress.com
α7-nicotinic acetylcholine receptor (α7-nAChR): A significant molecular target of (+/-)-Cryptoxanthin is the α7-nAChR. sciencedaily.com It has been shown to suppress the expression of this receptor at both the mRNA and protein levels. aacrjournals.org The α7-nAChR is implicated in promoting cancer cell survival, proliferation, and migration. aacrjournals.orgwikipedia.org By down-regulating α7-nAChR and its downstream signaling pathways, such as PI3K/AKT, (+/-)-Cryptoxanthin inhibits lung cancer cell motility and tumorigenesis. nih.govnih.gov
Insulin-like growth factor-1 (IGF-1): The IGF-1 signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. nih.gov Disruptions in this pathway are linked to the development of various tumors. nih.gov While direct interaction studies are ongoing, it is known that carotenoids can influence the IGF-1 system. For instance, lycopene, another carotenoid, has been shown to reduce IGF-1-stimulated cell growth in lung cancer cells. nih.gov
The table below summarizes the interactions of (+/-)-Cryptoxanthin with these key signaling molecules.
| Molecule/Receptor | Type | Role of Interaction |
| SIRT1 | Deacetylase | (+/-)-Cryptoxanthin restores nicotine-reduced SIRT1 levels in the lungs. nih.gov |
| PPARs | Nuclear Receptors | May act as an RXR ligand after conversion to retinoids, influencing lipid metabolism. nih.gov |
| α7-nAChR | Receptor | Suppresses the expression and signaling of this receptor, inhibiting cell motility. nih.govsciencedaily.comaacrjournals.org |
| IGF-1 Pathway | Signaling Pathway | Carotenoids can modulate this pathway, which is involved in cell growth and survival. nih.gov |
Advanced Analytical Methodologies for Cryptoxanthin Research
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for reliable cryptoxanthin analysis. The primary goals are to efficiently extract the compound from the sample matrix, minimize degradation, and remove interfering substances. Given that cryptoxanthin can exist in both free form and as fatty acid esters, extraction methods must be robust and often require a hydrolysis step for total cryptoxanthin quantification.
Conventional solvent extraction remains a widely used technique for isolating cryptoxanthin and other carotenoids. nih.gov The choice of solvent is paramount, as carotenoid solubility varies based on polarity. nih.gov Non-polar carotenes are readily soluble in solvents like hexane (B92381), while more polar xanthophylls, such as cryptoxanthin, require more polar solvents like ethanol (B145695) and acetone (B3395972). nih.gov Often, a combination of solvents is employed to achieve comprehensive extraction. nih.govnih.gov
Optimization of solvent-based extraction involves manipulating several key parameters to maximize recovery. These factors include the solvent-to-solid ratio, extraction temperature, and duration. For instance, a study on rapeseed carotenoids identified an optimal extraction duration of 7.3 hours, a temperature of 42°C, and a solvent-to-solid ratio of 29:1 (v/w) using a petroleum ether and acetone mixture. scispace.com Another study determined that for chili peppers, an extraction temperature of 40°C for 20 minutes using an acetone/anhydrous ether solvent system was optimal. bohrium.com The selection of solvents and conditions is tailored to the specific matrix being analyzed.
Table 1: Comparison of Optimized Solvent Extraction Parameters for Carotenoids
| Parameter | Rapeseed scispace.com | Chili Peppers bohrium.com | Passion Fruit Peel mdpi.com |
| Solvent(s) | Petroleum Ether/Acetone | Acetone/Anhydrous Ether | Olive Oil |
| Temperature | 42°C | 40°C | Not specified |
| Duration | 7.3 hours | 20 minutes | Not specified |
| Solvent/Solid Ratio | 29:1 (v/w) | Not specified | Not specified |
This table illustrates how optimal extraction conditions can vary significantly depending on the sample matrix.
In the pursuit of more efficient, environmentally friendly, and safer extraction techniques, modern methods like Supercritical Fluid Extraction (SFE) and Enzyme-Assisted Extraction (EAE) have gained prominence. researchgate.net
Supercritical Fluid Extraction (SFE) primarily uses supercritical carbon dioxide (scCO₂) as the solvent. nih.govwikipedia.org SC-CO₂ is non-toxic, non-flammable, and has a low critical temperature (31°C), making it ideal for extracting thermally sensitive compounds like cryptoxanthin. nih.gov Its solvating power can be finely tuned by adjusting temperature and pressure. nih.gov Generally, increasing pressure at a constant temperature enhances fluid density and analyte solubility, while increasing temperature at a constant pressure can increase the vapor pressure of the compounds, also aiding extraction. nih.gov To enhance the extraction of more polar compounds like xanthophylls, a co-solvent such as ethanol is often added to the scCO₂. mdpi.commdpi.com One study optimized SFE conditions for Lycium barbarum residue, finding that an extraction pressure of 250 bar, a temperature of 60°C, and the use of 2% ethanol as a cosolvent yielded optimal results for zeaxanthin (B1683548) dipalmitate, a related xanthophyll ester. mdpi.com
Enzyme-Assisted Extraction (EAE) is a green technology that employs enzymes like cellulases, pectinases, and proteases to break down plant cell walls. researchgate.net This degradation facilitates the release of intracellular components, including cryptoxanthin, into the extraction solvent. researchgate.net This method can lead to higher extraction yields and can be combined with other techniques, such as ultrasound-assisted extraction, to further enhance efficiency. mdpi.com For example, a study on sunflower wastes found that using the multi-enzyme complex Viscozyme® improved carotenoid extraction with a specific green solvent. nih.gov Another method for extracting β-cryptoxanthin from the calyx of Physalis alkekengi L. var. franchetii involves treating the raw material with cellulase (B1617823) and polygalacturonase to improve extraction efficiency. google.com
In many natural sources, such as fruits, a significant portion of cryptoxanthin exists as esters of fatty acids. For the quantification of total cryptoxanthin, a saponification step is necessary to hydrolyze these esters, releasing the free xanthophyll. mdpi.com This process involves treating the sample extract with an alkali, typically potassium hydroxide (B78521) (KOH), in an alcoholic solution (e.g., methanolic or ethanolic KOH). aquadocs.org
The conditions of saponification must be carefully controlled to ensure complete hydrolysis without causing degradation or isomerization of the target carotenoids. Hot saponification methods can be faster but risk greater degradation, especially for labile carotenoids. A milder, preferred approach is cold saponification, where the reaction occurs overnight at room temperature under an inert atmosphere (like nitrogen) to prevent oxidation. One study recommended saponification in petroleum ether with an equal volume of 10% methanolic KOH at room temperature to ensure complete hydrolysis while retaining the carotenoids effectively. Another protocol for chili peppers utilized a 20% KOH-Methanol solution at 25°C for 60 minutes. bohrium.com The prevention of soap micelle formation, which can trap carotenoids, is also a critical consideration; one study addressed this by adding a phosphate (B84403) buffer to the mixture. mdpi.com
Table 2: Saponification Conditions for Cryptoxanthin Analysis
| Parameter | Recommended General Procedure | Chili Pepper Analysis bohrium.com |
| Alkali | 10% Methanolic KOH | 20% KOH-Methanol |
| Solvent | Petroleum Ether | Not specified |
| Temperature | Room Temperature | 25°C |
| Duration | Overnight (12-16 h) | 60 minutes |
| Atmosphere | Nitrogen | Not specified |
This table compares different saponification protocols, highlighting the importance of condition optimization to prevent degradation.
Chromatographic Separation Techniques
Following extraction and preparation, chromatographic techniques are employed to separate cryptoxanthin from other carotenoids and matrix components for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of carotenoids. mdpi.com Reversed-phase HPLC, typically using a C18 column, is widely employed. usamvcluj.ro The separation is based on the differential partitioning of analytes between the stationary phase and a mobile phase. The mobile phase often consists of a gradient mixture of solvents like acetonitrile, water, and ethyl acetate (B1210297) or acetone. mdpi.comusamvcluj.ro
A Photo-Diode Array (PDA) detector is frequently coupled with HPLC for carotenoid analysis. mdpi.com The PDA detector measures absorbance across a range of wavelengths simultaneously, allowing for the identification of compounds based on their characteristic absorption spectra. usamvcluj.ro For carotenoids, the detection wavelength is typically set in the blue-green region of the visible spectrum, around 450 nm, where they exhibit maximum absorbance. bohrium.commdpi.com This combination of HPLC for separation and PDA for spectral confirmation provides a robust and reliable method for quantifying cryptoxanthin. nih.gov Studies have reported successful simultaneous determination of β-cryptoxanthin along with other carotenoids like lutein (B1675518), zeaxanthin, and β-carotene using optimized HPLC-PDA methods. bohrium.comnih.gov For instance, one method used a C18 column with a gradient of acetone and water as the mobile phase at a flow rate of 1 mL/min and a column temperature of 30°C. bohrium.commdpi.com
Table 3: Optimized HPLC-PDA Conditions for Cryptoxanthin Separation bohrium.commdpi.com
| Parameter | Optimized Condition |
| Column | C18 |
| Mobile Phase | Acetone (A) and Water (B) gradient |
| Detection Wavelength | 450 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
This table summarizes a set of optimized parameters for the analysis of cryptoxanthin using HPLC-PDA.
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly CO₂, as the primary mobile phase. wikipedia.org SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. lu.se It is particularly well-suited for the analysis of thermally labile and non-volatile compounds like carotenoids. wikipedia.orgnih.gov
In SFC, the separation of β-cryptoxanthin and its fatty acid esters can be achieved rapidly, often in under 20 minutes, using columns like octadecylsilyl-bonded silica (B1680970). nih.gov The technique has demonstrated higher throughput and sensitivity compared to conventional HPLC methods for carotenoid profiling. nih.gov The ability to directly analyze extracts with simpler pre-preparation is a significant advantage. nih.gov By coupling SFC with detectors like mass spectrometry (MS), it becomes a powerful tool for the detailed analysis of cryptoxanthin and its various esterified forms in complex samples. nih.gov
Comprehensive Two-Dimensional Liquid Chromatography (LC×LC)
Comprehensive two-dimensional liquid chromatography (LC×LC) is a powerful technique that offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional HPLC. This is particularly advantageous for analyzing carotenoids in intricate natural samples, where numerous isomers and related compounds coexist. chromatographyonline.comchromatographyonline.com In an LC×LC system, the entire sample is subjected to two distinct and independent separation mechanisms, typically achieved by coupling two columns with different stationary phases through a switching valve interface. chromatographyonline.comyoutube.com
The primary dimension (¹D) often employs a normal-phase separation on a column such as one with a cyano (CN) stationary phase. This allows for the separation of carotenoids into different chemical classes based on their polarity. chromatographyonline.comnih.gov Fractions from the first dimension are then sequentially transferred to the second dimension (²D), which typically consists of a reversed-phase column, such as a C18 or C30 stationary phase. chromatographyonline.comchromatographyonline.com This second separation is based on the hydrophobicity of the analytes. chromatographyonline.com The combination of these orthogonal separation mechanisms allows for the resolution of compounds that would otherwise co-elute in a single-dimension separation. chromatographyonline.com
For the analysis of cryptoxanthin in complex matrices like fruit extracts or essential oils, an LC×LC system can effectively separate it from other xanthophylls, carotenes, and their various esters. chromatographyonline.comnih.gov The coupling of LC×LC with photodiode array (PDA) and mass spectrometry (MS) detectors provides comprehensive data, enabling the identification and quantification of a wide array of carotenoids in a single run. chromatographyonline.comnih.gov
Table 1: Representative LC×LC System Configuration for Carotenoid Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Column | Ascentis ES Cyano (250 x 1.0 mm, 5 µm) chromatographyonline.com | Discovery HS C18 (150 x 2.1 mm, 3 µm) or similar chromatographyonline.com |
| Mobile Phase | Gradient of Hexane and a mixture of Hexane/butyl-acetate/acetone chromatographyonline.com | Gradient of Methanol (B129727)/water and Methyl-tert-butyl ether chromatographyonline.com |
| Separation Principle | Normal Phase (Polarity) chromatographyonline.com | Reversed Phase (Hydrophobicity) chromatographyonline.com |
| Typical Application | Separation of carotenoid classes (e.g., carotenes, xanthophylls, esters) nih.gov | Separation of individual carotenoids within a class chromatographyonline.com |
Chiral Chromatography for Stereoisomer Separation
Cryptoxanthin possesses a chiral center at the C-3' position of its β-ionone ring, leading to the existence of stereoisomers, namely (3R)-β-cryptoxanthin and (3S)-β-cryptoxanthin. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the primary method for resolving these stereoisomers. researchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. phenomenex.comntu.edu.sg Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) that are coated or immobilized on a silica support, are widely used for the separation of carotenoid stereoisomers. researchgate.net For instance, an amylose tris-(3,5-dimethylphenylcarbamate) stationary phase has proven effective in resolving the configurational isomers of other xanthophylls like zeaxanthin, a methodology that can be adapted for cryptoxanthin. researchgate.net
The separation mechanism involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of cryptoxanthin. The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column. Mobile phases in chiral chromatography are often non-polar, such as hexane-based solvent mixtures, although reversed-phase conditions can also be employed depending on the specific CSP. phenomenex.com
Spectrometric and Spectroscopic Characterization
Mass Spectrometry (MS/MS, QqQMS, QTOF-MS, APCI, ESI)
Mass spectrometry is an indispensable tool for the identification and structural elucidation of cryptoxanthin, offering high sensitivity and specificity. nih.gov Various ionization techniques and mass analyzers are employed to obtain detailed information about the molecule.
Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization method for carotenoids, including cryptoxanthin, as it can ionize these relatively non-polar compounds. nih.gov In positive ion mode (+APCI), cryptoxanthin typically forms a protonated molecule [M+H]⁺. botanyjournals.com Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. A key fragmentation is the loss of a water molecule [M+H-H₂O]⁺, indicative of the hydroxyl group. nih.gov Further fragmentation of the polyene chain can also be observed. nih.gov In negative ion mode (-APCI), the most abundant fragment ions detected for β-cryptoxanthin are [M-H₂O]⁻· at m/z 534 and [M-H₂O-CH₃]⁻ at m/z 519. researchgate.netresearchgate.net
Electrospray Ionization (ESI) is another soft ionization technique used for cryptoxanthin analysis. In positive ion ESI-MS, both the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ can be observed for hydroxy carotenoids like β-cryptoxanthin. researchgate.net
Tandem Mass Spectrometry (MS/MS) , often performed on triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) instruments, provides structural information through collision-induced dissociation (CID). The fragmentation patterns are used to confirm the identity of cryptoxanthin and differentiate it from its isomers. For instance, the fragmentation of the protonated molecule of β-cryptoxanthin can lead to ions corresponding to the elimination of the hydroxylated terminal ring. nih.gov
Quadrupole Time-of-Flight (QTOF) MS offers high mass accuracy and resolution, enabling the determination of the elemental composition of cryptoxanthin and its fragments, which further aids in its unambiguous identification.
Table 2: Characteristic Mass Spectrometric Fragments of β-Cryptoxanthin
| Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| +APCI | 553.4 [M+H]⁺ | 535.4 | [M+H-H₂O]⁺ (Loss of water) nih.gov |
| +APCI | 553.4 [M+H]⁺ | 461.4 | [M+H-92]⁺ (Loss of toluene) nih.gov |
| -APCI | 552.4 [M]⁻· | 534.4 | [M-H₂O]⁻· (Loss of water) researchgate.net |
| -APCI | 552.4 [M]⁻· | 519.4 | [M-H₂O-CH₃]⁻ (Loss of water and a methyl group) researchgate.net |
| -APCI | 552.4 [M]⁻· | 269, 203 | Cleavage of the polyene chain researchgate.net |
Ultraviolet-Visible (UV-VIS) Spectroscopy
UV-Visible spectroscopy is a fundamental technique for the characterization and quantification of carotenoids. The extended system of conjugated double bonds in the polyene chain of cryptoxanthin is responsible for its strong absorption of light in the visible region, which gives it its characteristic color. fdbio-rptu.de
Carotenoids typically exhibit a spectrum with three maxima or shoulders in the blue-violet region, between 400 and 500 nm. fdbio-rptu.de The exact positions of these absorption maxima (λmax) are influenced by the solvent used, with shifts observed depending on the solvent's polarity. fdbio-rptu.denih.gov For example, the λmax values for β-cryptoxanthin can vary slightly when measured in different solvents like hexane or methanol. nih.gov This spectral information is crucial for the preliminary identification of cryptoxanthin and for its quantification using the Beer-Lambert law.
Table 3: UV-VIS Absorption Maxima (λmax) of β-Cryptoxanthin in Different Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
|---|---|---|---|
| Hexane | ~428 | ~452 | ~480 |
| Ethanol | ~430 | ~454 | ~482 |
| Acetone | ~431 | ~455 | ~483 |
Note: The exact λmax values can vary slightly depending on the specific instrument and purity of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the cryptoxanthin molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
For cryptoxanthin, the FT-IR spectrum will show absorptions characteristic of its structure. These include stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups (around 2850-2960 cm⁻¹), C=C stretching vibrations of the conjugated polyene chain (around 1550-1650 cm⁻¹), and a broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹). The region between 950 and 980 cm⁻¹ is also significant, as it often contains bands associated with trans C=C groups in the isoprenoid chain. wikipedia.orgmdpi.com
Table 4: Characteristic FT-IR Absorption Bands for β-Cryptoxanthin
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2925 | C-H stretch (asymmetric) | CH₂ |
| ~2855 | C-H stretch (symmetric) | CH₂ |
| ~1650-1550 | C=C stretch | Conjugated polyene chain |
| ~965 | C-H out-of-plane bend | trans-disubstituted C=C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of molecules like cryptoxanthin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum of β-cryptoxanthin, the olefinic protons of the polyene chain resonate in the downfield region, typically between 6.0 and 7.0 ppm. yale.edu The protons of the methyl groups attached to the polyene chain and the terminal rings appear as singlets in the upfield region. The proton attached to the carbon bearing the hydroxyl group (H-3') gives a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration. yale.edu
Table 5: Selected ¹H NMR Chemical Shifts (δ) for β-Cryptoxanthin
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Olefinic Protons (Polyene Chain) | 6.0 - 7.0 | Multiplets |
| H-3' (CH-OH) | ~4.0 | Multiplet |
| Methyl Protons (on polyene chain) | ~1.9 - 2.0 | Singlets |
| Gem-dimethyl Protons (on rings) | ~1.0 - 1.7 | Singlets |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary with the solvent used (e.g., CDCl₃).
Development of High-Throughput Quantification Assays
The progression of research into the biological significance of (+/-)-cryptoxanthin has necessitated the development of advanced analytical methodologies capable of rapid and sensitive quantification. High-throughput assays are crucial for processing large numbers of samples efficiently, a requirement in epidemiological studies, clinical trials, and food science research. These assays are characterized by automation, miniaturization, and the use of sophisticated detection techniques to ensure accuracy and precision.
The primary methodologies that have been adapted for high-throughput analysis of cryptoxanthin include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). nih.govnih.gov These techniques offer the necessary sensitivity and selectivity for quantifying cryptoxanthin in complex biological matrices such as plasma and in various food sources. nih.govnih.gov
A significant advancement in achieving high-throughput capacity has been the automation of the sample preparation process. nih.gov Manual sample extraction is a major bottleneck in carotenoid analysis. Automated solid-phase extraction (SPE) systems have been implemented to streamline this critical step. nih.govthermofisher.com These systems can handle multiple samples simultaneously, performing conditioning, loading, washing, and elution with minimal manual intervention, thereby increasing reproducibility and reducing the potential for human error. thermofisher.comgerstelus.com
The development of these high-throughput assays involves rigorous validation to ensure the reliability of the generated data. nih.gov Key validation parameters include linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy, and precision (repeatability and reproducibility). researchgate.netresearchgate.net The establishment of these parameters is critical for the standardization and widespread application of these analytical methods. researchgate.netbohrium.com
Several studies have reported the successful development and validation of high-throughput methods for the simultaneous determination of multiple carotenoids, including cryptoxanthin. For instance, an HPLC-PDA method was developed for the concurrent analysis of five major carotenoids in chili peppers and their products. This method demonstrated good linearity (R² > 0.998) and low LODs and LOQs, ranging from 0.020 to 0.063 mg/L and 0.067 to 0.209 mg/L, respectively, for the targeted carotenoids. nih.govresearchgate.netbohrium.com Similarly, an advanced UPLC-MS/MS method for the analysis of carotenoids and fat-soluble vitamins in human plasma reported LOD values between 0.001 and 0.422 µg/mL and LOQ values from 0.003 to 1.406 µg/mL for a suite of 16 analytes. nih.gov
The following interactive data table summarizes the validation parameters from various high-throughput quantification assays for cryptoxanthin and other carotenoids, showcasing the sensitivity and efficiency of these modern analytical techniques.
In Vitro and Animal Model Investigations of Biological Roles
Metabolic Regulation Studies (Animal Models)
(+/-)-Cryptoxanthin has been investigated for its potential to mitigate hepatic steatosis, a condition characterized by the accumulation of fat in the liver, which can progress to more severe nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). nih.govnih.govresearchgate.net Animal studies have provided insights into the mechanisms through which this compound exerts its protective effects. nih.gov
In a study utilizing β-carotene 9',10'-oxygenase knockout (BCO2-/-) mice, which develop age-related hepatic steatosis, supplementation with β-cryptoxanthin significantly reduced the severity of the condition. nih.gov At 8 months of age, untreated BCO2-/- mice exhibited severe hepatic steatosis, whereas those receiving β-cryptoxanthin supplementation showed a significant reduction in both hepatic triglyceride levels and the histological grade of steatosis. nih.govnih.gov The protective mechanism appears to involve the targeting of hepatic SIRT1 activity, leading to the downregulation of lipid synthesis and upregulation of fatty acid oxidation. nih.gov
Further research in diet-induced animal models of NASH has corroborated these findings. In C56BL/6J mice fed a high-cholesterol and high-fat diet, β-cryptoxanthin attenuated fat accumulation, fibrosis, and the increase in Kupffer and activated stellate cells. nih.govresearchgate.net A comprehensive gene expression analysis revealed that while β-cryptoxanthin did reduce steatosis histochemically, its more pronounced effect was on inhibiting inflammatory gene expression changes associated with NASH. nih.govresearchgate.net The compound was shown to reduce the expression of genes related to inflammatory responses, cell death, and the infiltration and activation of macrophages and other leukocytes. nih.govresearchgate.net It also suppressed the expression of markers for M1 and M2 macrophages, as well as T helper and cytotoxic T cells, which are typically induced in NASH. nih.gov A key mechanism identified is the reduction of oxidative stress, as evidenced by decreased levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress. nih.govresearchgate.net
These studies collectively suggest that (+/-)-cryptoxanthin protects against the development of hepatic steatosis and NASH in animal models by modulating hepatic lipid metabolism and suppressing inflammatory and oxidative stress pathways. nih.govnih.govnih.gov
Table 1: Effect of β-Cryptoxanthin on Hepatic Steatosis in BCO2-/- Mice
| Treatment Group | Median Steatosis Grade | Steatosis Grade Range |
|---|---|---|
| Control (-BCX) | 3 | 1 - 3 |
| β-Cryptoxanthin (+BCX) | 0 | 0 - 1 |
Data derived from a study on 8-month-old BCO2-/- mice. Steatosis was graded on a scale of 0 to 3. nih.gov
Investigations using animal models have demonstrated that (+/-)-cryptoxanthin can ameliorate insulin (B600854) resistance, a key factor in the pathogenesis of metabolic diseases like NAFLD. nih.govnih.gov In mice with diet-induced NASH, which also exhibit insulin resistance, supplementation with β-cryptoxanthin led to significant improvements. nih.gov
A study showed that mice fed a high-cholesterol and high-fat diet developed glucose intolerance, insulin resistance, and hyperinsulinemia. researchgate.net Supplementation with β-cryptoxanthin significantly suppressed these metabolic derangements. researchgate.net The mechanism for this improvement was linked to the restoration of insulin signaling in the liver. nih.govresearchgate.net The phosphorylation in the insulin signaling pathway, which was diminished in the NASH model mice, was reactivated by β-cryptoxanthin intake, indicating an improvement in insulin sensitivity. nih.gov
Further research on rodents with high-fat diet-induced insulin resistance found that β-cryptoxanthin helps regulate key inflammatory and antioxidant pathways. nih.gov The compound was shown to modulate the NF-κB and Nrf2 pathways. nih.gov By regulating these pathways, β-cryptoxanthin can ameliorate various metabolic risk factors associated with insulin resistance. nih.gov This suggests that the beneficial effects of (+/-)-cryptoxanthin on insulin sensitivity are mediated, at least in part, through its anti-inflammatory and antioxidant properties. nih.govnih.gov
Table 2: Impact of β-Cryptoxanthin on Insulin Signaling in NASH Model Mice
| Condition | Insulin Signaling Pathway Activity | Insulin Sensitivity | Glucose Tolerance |
|---|---|---|---|
| Healthy Control | Normal | Normal | Normal |
| NASH Model (No Treatment) | Attenuated | Resistant | Impaired |
| NASH Model (+ β-Cryptoxanthin) | Restored/Activated | Improved | Improved |
This table summarizes findings on the effect of β-cryptoxanthin on insulin signaling pathways in diet-induced animal models of NASH. nih.govresearchgate.net
Bone Homeostasis Research (In Vitro and Animal Models)
(+/-)-Cryptoxanthin has been identified as a carotenoid with potential anabolic effects on bone, distinguishing it from other carotenoids. jst.go.jpjuveriente.com Research indicates it plays a role in maintaining bone homeostasis by simultaneously stimulating bone formation and inhibiting bone resorption. jst.go.jpnih.govresearchgate.netuga.edu
In vitro studies using osteoblastic cells, such as the MC3T3-E1 cell line, have elucidated the stimulatory effects of (+/-)-cryptoxanthin on bone formation processes. nih.govresearcher.life The compound has been shown to promote the proliferation of osteoblastic cells. researcher.life
Culture with β-cryptoxanthin leads to a significant increase in key biochemical markers of osteoblastic activity, including alkaline phosphatase activity and protein and DNA content. nih.govresearcher.life This indicates an enhancement of cell differentiation. Furthermore, β-cryptoxanthin stimulates the gene expression of proteins crucial for bone formation and mineralization. nih.gov Studies have demonstrated that exposure to β-cryptoxanthin increases the mRNA levels of Runx2 (a key transcription factor for osteoblast differentiation), type I collagen, and alkaline phosphatase. nih.govmdpi.com This stimulation of gene expression subsequently leads to a notable increase in mineralization in long-term cell cultures. nih.gov The mode of action for β-cryptoxanthin appears to be distinct from that of vitamin A. nih.gov
Table 3: Gene Expression Changes in Osteoblastic MC3T3-E1 Cells with β-Cryptoxanthin Treatment
| Gene | Effect of β-Cryptoxanthin | Role in Osteoblasts |
|---|---|---|
| Runx2 (type 1 and 2) | Significant Increase | Master transcription factor for differentiation |
| α1 (I) collagen | Significant Increase | Major protein component of bone matrix |
| Alkaline phosphatase | Significant Increase | Enzyme critical for mineralization |
Summary of findings from in vitro studies on the effect of β-cryptoxanthin (10-7 or 10-6 M) on gene expression in osteoblastic cells after 3 days of culture. nih.gov
Concurrent with its bone-building effects, (+/-)-cryptoxanthin actively inhibits bone resorption. jst.go.jpnih.gov In vitro studies using mouse marrow cultures have shown that β-cryptoxanthin has a potent inhibitory effect on the formation of osteoclast-like cells. nih.govnih.gov This inhibition occurs in response to various bone-resorbing factors, including parathyroid hormone (PTH), prostaglandin E2 (PGE2), 1,25-dihydroxyvitamin D3, and tumor necrosis factor-α (TNF-α). nih.govnih.gov
The compound also directly counteracts the effects of the receptor activator of NF-κB ligand (RANKL), a key cytokine in osteoclast differentiation. nih.gov β-Cryptoxanthin has been shown to suppress RANKL-induced osteoclast formation. mdpi.comnih.gov The underlying mechanism involves the suppression of inhibitor of NF-κB kinase (IKK) activity, which in turn downregulates NF-κB signaling, a critical pathway for osteoclastogenesis. mdpi.commdpi.com In co-cultures of bone marrow cells and osteoblasts, β-cryptoxanthin was also found to inhibit lipopolysaccharide (LPS)-induced osteoclast formation. tandfonline.com
The dual actions of (+/-)-cryptoxanthin observed in vitro translate to beneficial effects on bone health in animal models. jst.go.jpnih.gov Oral administration of β-cryptoxanthin has demonstrated anabolic effects on bone components in both young and aged rats. jst.go.jpnih.gov
Immunomodulatory Activities (In Vitro and Animal Models)
In vitro studies using the murine macrophage cell line RAW264 have demonstrated that (+/-)-Cryptoxanthin can accumulate within these immune cells, leading to changes in their intracellular redox status. nih.gov This accumulation has been shown to influence the immune function of macrophages by regulating the transcription of immune-active molecules. nih.gov Specifically, a negative correlation was observed between the accumulation of β-cryptoxanthin and the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This suggests that (+/-)-Cryptoxanthin can modulate the pro-inflammatory response of macrophages.
In animal models, the immunomodulatory effects have also been observed. In mice exposed to cigarette smoke, which is known to induce significant inflammatory responses including the infiltration of immune cells into the lungs, supplementation with β-cryptoxanthin has been shown to be protective. mdpi.com Studies on both wild-type mice and double knockout mice (BCO1-/-/BCO2-/-) that cannot metabolize β-cryptoxanthin into vitamin A derivatives demonstrated that β-cryptoxanthin supplementation significantly decreased the cigarette smoke-induced infiltration of macrophages and neutrophils into the lung tissue. mdpi.com This indicates that the compound itself, and not just its metabolites, is effective in mitigating inflammatory cell accumulation in the lungs. mdpi.com
Table 1: Effects of (+/-)-Cryptoxanthin on Macrophage Activity
| Model System | Key Findings | Reference |
|---|---|---|
| RAW264 Murine Macrophages (In Vitro) | Accumulates in cells, alters redox status, and negatively correlates with the transcription of pro-inflammatory cytokines IL-1β and IL-6 upon stimulation. | nih.gov |
| Wild-Type and BCO1-/-/BCO2-/- Mice (Animal Model) | Significantly inhibited cigarette smoke-induced macrophage infiltration into lung tissue. | mdpi.com |
Investigations in animal models have pointed to the capacity of (+/-)-Cryptoxanthin to modulate lymphocyte populations, which are crucial for adaptive immunity. In a study involving rabbits, the administration of β-cryptoxanthin was found to significantly increase the count of circulating CD4+ T-lymphocytes. This effect was observed over a 21-day period of administration. While the study also evaluated CD8+ T-lymphocytes, the primary significant effect was noted in the CD4+ population, which plays a central role in coordinating the immune response.
Table 2: Effects of (+/-)-Cryptoxanthin on Lymphocyte Populations in Animal Models
| Animal Model | Lymphocyte Subset | Observed Effect | Significance |
|---|---|---|---|
| Rabbit | CD4+ T-lymphocytes | Increased blood count | P > 0.01 |
| Rabbit | CD8+ T-lymphocytes | Not significantly affected | - |
(+/-)-Cryptoxanthin has been shown to regulate the production of various cytokines and inflammatory mediators in both in vitro and animal models. In rabbits, treatment with β-cryptoxanthin led to increased serum levels of Interleukin-4 (IL-4), a cytokine typically associated with T-helper 2 (Th2) immune responses.
Conversely, the compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines in other models. In mice exposed to cigarette smoke, β-cryptoxanthin supplementation was associated with lower expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lung tissue. mdpi.com Similarly, in an in vitro study using a human chondrosarcoma cell line (SW-1353) stimulated with IL-1β to mimic inflammatory conditions, β-cryptoxanthin was found to suppress the production of several pro-inflammatory cytokines, including IL-1α, IL-2, and IFN-γ, while also decreasing the anti-inflammatory cytokines IL-4 and IL-10. Furthermore, research on RAW264 murine macrophages showed that β-cryptoxanthin accumulation was negatively correlated with the transcription of IL-1β and IL-6. nih.gov
Table 3: Regulation of Cytokines and Inflammatory Mediators by (+/-)-Cryptoxanthin
| Model System | Mediator | Observed Effect | Reference |
|---|---|---|---|
| Rabbit (Animal Model) | IL-4 | Increased serum levels | |
| Mouse (Animal Model) | TNF-α | Lowered expression in lung tissue | mdpi.com |
| IL-6 | Lowered expression in lung tissue | mdpi.com | |
| SW-1353 Human Chondrosarcoma Cells (In Vitro) | IL-1α | Suppressed production | |
| IL-2 | Suppressed production | ||
| IFN-γ | Suppressed production | ||
| IL-4 | Decreased concentration | ||
| IL-10 | Decreased concentration | ||
| RAW264 Murine Macrophages (In Vitro) | IL-1β | Transcription negatively correlated with β-cryptoxanthin accumulation | nih.gov |
| IL-6 | Transcription negatively correlated with β-cryptoxanthin accumulation | nih.gov |
Anti-proliferative and Chemopreventive Studies (In Vitro and Animal Models)
Lung Cancer Models (In Vitro Cell Lines, Animal Models)
The anti-proliferative and chemopreventive potential of (+/-)-Cryptoxanthin has been extensively studied in the context of lung cancer. In vitro studies have shown that β-cryptoxanthin inhibits the growth of non-small-cell lung cancer cell lines, such as A549, and immortalized human bronchial epithelial cells (BEAS-2B) in a dose-dependent manner. aacrjournals.org Mechanistically, this growth inhibition is associated with the suppression of cell cycle proteins like cyclin D1 and cyclin E, and the upregulation of the cell cycle inhibitor p21. aacrjournals.org This leads to an increase in the number of lung cancer cells in the G0/G1 phase and a decrease in the S phase of the cell cycle. aacrjournals.org Furthermore, β-cryptoxanthin has been found to suppress the expression of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a receptor implicated in lung tumorigenesis, in both A549 and BEAS-2B cells. nih.gov This suppression inhibits the migration and invasion of these lung cancer cells. nih.gov
Animal model studies corroborate these in vitro findings. In A/J mice, a model susceptible to lung tumor development, pre-treatment with β-cryptoxanthin significantly reduced the multiplicity of lung tumors induced by the tobacco-specific carcinogen NNK by 52-63%. In ferret models exposed to cigarette smoke, β-cryptoxanthin supplementation was shown to prevent lung inflammation and squamous metaplasia, which are precursor lesions to lung cancer.
Table 4: Anti-proliferative and Chemopreventive Effects of (+/-)-Cryptoxanthin in Lung Cancer Models
| Model System | Key Findings | Reference |
|---|---|---|
| A549 & BEAS-2B Lung Cells (In Vitro) | Inhibited cell growth, suppressed cyclin D1/E, upregulated p21, and induced G0/G1 cell cycle arrest. | aacrjournals.org |
| A549 & BEAS-2B Lung Cells (In Vitro) | Suppressed α7-nAChR expression, inhibiting cell migration and invasion. | nih.gov |
| A/J Mice (Animal Model) | Reduced NNK-induced lung tumor multiplicity by 52-63%. | |
| Ferret (Animal Model) | Prevented cigarette smoke-induced lung inflammation and squamous metaplasia. |
Colon Cancer Models (In Vitro Cell Lines, Animal Models)
(+/-)-Cryptoxanthin has also been investigated for its effects on colon cancer. In vitro experiments using the HCT116 human colon cancer cell line demonstrated that β-cryptoxanthin can decrease cell proliferation. aacrjournals.org Treatment with 10 μmol/L β-cryptoxanthin significantly decreased the percentage of living cells after 6 and 8 days of treatment. aacrjournals.org This anti-proliferative effect was confirmed by a reduction in Bromodeoxyuridine (BrdUrd) incorporation in treated cells. aacrjournals.org
Furthermore, β-cryptoxanthin has been shown to work synergistically with conventional chemotherapy. In both HCT116 and SW480 colon cancer cell lines, β-cryptoxanthin in combination with oxaliplatin (B1677828) significantly enhanced apoptosis compared to either agent alone. aacrjournals.org This suggests that β-cryptoxanthin could potentially be used to increase the efficacy of standard chemotherapeutic drugs. aacrjournals.org The growth inhibitory effect of the compound is primarily attributed to its anti-proliferative activity, as studies have noted a decrease in the number of cells in the S-phase without a significant induction of apoptosis when used alone.
Table 5: Anti-proliferative Effects of (+/-)-Cryptoxanthin in Colon Cancer Models
| Model System | Key Findings | Reference |
|---|---|---|
| HCT116 Colon Cancer Cells (In Vitro) | Decreased cell viability and proliferation (BrdUrd incorporation) after 6-8 days of treatment. | aacrjournals.org |
| HCT116 & SW480 Colon Cancer Cells (In Vitro) | Synergistically enhanced oxaliplatin-induced apoptosis. | aacrjournals.org |
| Colon Cancer Cells (In Vitro) | Inhibited cell growth primarily through anti-proliferative activity (decrease in S-phase cells). |
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
Investigations in vitro and in animal models have elucidated the molecular mechanisms through which (+/-)-Cryptoxanthin exerts its anti-proliferative effects, primarily through the induction of cell cycle arrest and apoptosis. The compound influences key regulatory pathways that control cell division and programmed cell death.
Cell Cycle Arrest
Studies have consistently shown that cryptoxanthin can induce cell cycle arrest, predominantly in the G0/G1 phase. This blockage prevents cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting their proliferation. nih.gov The mechanism involves the modulation of several key cell cycle regulatory proteins.
In human gastric cancer cells (AGS and SGC-7901), treatment with β-cryptoxanthin led to a significant reduction in the expression of Cyclin D1 and Cyclin E. nih.gov These cyclins are crucial for the G1/S transition, and their downregulation is a key factor in halting cell cycle progression. Concurrently, cryptoxanthin treatment decreased the levels of cyclin-dependent kinases (CDK) 4 and 6, which partner with D-type cyclins to drive cells through the G1 phase. nih.gov
Furthermore, cryptoxanthin has been observed to increase the expression of tumor suppressor proteins p53 and p21. nih.gov The p53 protein acts as a critical checkpoint, and its activation can lead to the transcription of p21, a potent CDK inhibitor. nih.govnih.gov By increasing p21 levels, cryptoxanthin effectively puts a brake on the activity of cyclin/CDK complexes, leading to G0/G1 arrest. nih.gov Similar inhibitory effects on Cyclin D1 have also been noted in animal models of hepatic and bladder cancer. nih.gov
Apoptosis Induction
Beyond halting cell proliferation, cryptoxanthin actively induces programmed cell death, or apoptosis, in cancer cells. The primary mechanism identified is the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comnih.gov This pathway is centered on the permeabilization of the outer mitochondrial membrane, which releases pro-apoptotic factors into the cytoplasm. nih.govcellsignal.com
Key findings supporting this mechanism include:
Modulation of Bcl-2 Family Proteins: In various cancer cell models, including human cervical carcinoma (HeLa) cells, cryptoxanthin treatment alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. mdpi.com It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial membrane permeabilization. mdpi.comcellsignal.com
Mitochondrial Disruption and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the disruption of the mitochondrial membrane's integrity. mdpi.com This results in the release of Cytochrome c from the intermembrane space into the cytosol. nih.govmdpi.com
Caspase Activation: Once in the cytosol, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase, Caspase-9. mdpi.comyoutube.com Activated Caspase-9 then triggers a cascade of executioner caspases, including Caspase-3 and Caspase-7. mdpi.commdpi.com Studies have documented increased expression and cleavage of Caspase-3, -8, and -9 in gastric and cervical cancer cells following cryptoxanthin treatment. nih.govmdpi.commdpi.com These executioner caspases are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com
Role of Oxidative Stress: Some evidence suggests that cryptoxanthin can act as a pro-oxidant in cancer cells, triggering an increase in reactive oxygen species (ROS). nih.govmdpi.com This enhanced oxidative stress can contribute to the disruption of the mitochondrial membrane, damage to nuclear DNA, and subsequent activation of the apoptotic cascade. mdpi.commdpi.com
Table 1: Summary of Cryptoxanthin's Effects on Cell Cycle and Apoptosis Mechanisms
| Model System | Observed Effect | Key Molecular Mechanisms | Reference |
|---|---|---|---|
| Human Gastric Cancer Cells (AGS, SGC-7901) | G0/G1 Cell Cycle Arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK4, ↓ CDK6, ↑ p53, ↑ p21 | nih.gov |
| Human Gastric Cancer Cells (AGS, SGC-7901) | Apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-9, ↑ Cytochrome c release | nih.govmdpi.com |
| Human Cervical Carcinoma (HeLa) Cells | Apoptosis | ↑ ROS, ↓ Bcl-2, ↑ Bax, ↑ Caspase-3, ↑ Caspase-7, ↑ Caspase-9 | mdpi.com |
| Mouse Hepatic Tumors | Cell Proliferation Inhibition & Apoptosis | ↓ Cyclin D1, ↓ Bcl-xL, ↑ Acetylated-p53 | nih.gov |
| Mouse Gastric Carcinogenesis Model | G0/G1 Cell Cycle Arrest & Apoptosis | ↑ p53, ↓ Cyclin D, ↓ Cyclin E, ↓ CDKs | nih.gov |
Current Research Gaps and Future Directions
Elucidating Undiscovered Metabolic Pathways and Bioactive Metabolites
The metabolism of β-cryptoxanthin is primarily recognized for its role as a provitamin A carotenoid, convertible to retinol (B82714) through enzymatic cleavage. tandfonline.comnih.gov This conversion is thought to be mediated by two key enzymes: β-carotene 15,15′-oxygenase 1 (BCO1), which performs a central cleavage, and β-carotene 9′,10′-oxygenase 2 (BCO2), which can cleave the molecule asymmetrically. tandfonline.com However, research into the precise mechanisms of retinol formation from β-cryptoxanthin has been limited, especially in comparison to the extensive studies on β-carotene. tandfonline.com
A significant research gap exists in the identification of other potential metabolic pathways and resulting bioactive metabolites. tandfonline.com While studies in gerbils have not detected significant levels of metabolites such as apocarotenals or 3-hydroxyretinol, the possibility that oxidative metabolites of β-cryptoxanthin mediate some of its biological functions remains a compelling area for investigation. tandfonline.comusda.gov Evidence suggests that the coordinated action of BCO1 and BCO2 in a "stepwise cleavage" process may be crucial for generating retinoids from asymmetric carotenoids like β-cryptoxanthin, a hypothesis that requires further validation. ansfoundation.org Future research must focus on applying advanced metabolomics to identify these undiscovered metabolites and clarify their physiological roles, moving beyond the singular focus on its provitamin A function.
Comprehensive Investigation of Stereoisomer Bioactivity and Differential Mechanisms
Currently, there is a significant gap in research differentiating the mechanisms of action between (+)-cryptoxanthin and (-)-cryptoxanthin. Future studies must be designed to isolate these stereoisomers and evaluate their individual effects on cellular and molecular pathways. This includes assessing differences in absorption, tissue distribution, metabolic conversion, and interaction with cellular targets like nuclear receptors. usda.gov Such investigations are critical for accurately interpreting the health effects of cryptoxanthin and for the potential development of targeted nutritional or therapeutic applications.
Development of Novel Analytical Standards and Advanced Methods for Complex Matrices
Accurate quantification and characterization of cryptoxanthin and its metabolites in complex biological and food matrices are fundamental to advancing research. A primary challenge has been the difficulty in obtaining pure analytical standards in large quantities and at a low cost, which has historically been an obstacle for functional studies. researchgate.net While new purification methods have improved the availability of β-cryptoxanthin standards, the need for certified standards for its various isomers and metabolites remains. researchgate.net
The complexity of food and biological samples necessitates the use and continued development of advanced analytical techniques. nih.govgoogle.com High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) detection is a standard method, but challenges remain in separating and identifying the full profile of cryptoxanthin esters and isomers in intricate matrices. nih.govnih.gov Future directions point towards the broader implementation of more powerful techniques, such as:
Two-Dimensional Liquid Chromatography (LCxLC): This method significantly increases separation power and peak capacity, making it ideal for resolving the complex carotenoid profiles found in sources like citrus fruits. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography (UPLC): When used in the second dimension of a 2D-LC system, UPLC can further enhance resolution. nih.gov
Advanced Mass Spectrometry: Techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS and tandem MS (MS/MS) provide the high sensitivity and specificity needed to identify and quantify low-concentration metabolites and distinguish between isomeric forms. nih.govnih.gov
Developing and standardizing these advanced methods will be crucial for building a more complete picture of cryptoxanthin's metabolic fate and function.
| Analytical Technique | Application in Cryptoxanthin Analysis | Key Advantage | Reference |
|---|---|---|---|
| HPLC-DAD/UV-Vis | Standard quantification of major carotenoids. | Robust and widely available. | nih.govnih.gov |
| LC-MS/MS | Simultaneous quantification of multiple carotenoids and vitamins in plasma. | High sensitivity and specificity. | nih.gov |
| LC-(APCI)MS | Analysis of cryptoxanthin esters in native extracts. | Efficient ionization of ester forms with reduced thermal degradation. | nih.gov |
| Two-Dimensional LC (LCxLC) | Elucidation of complex carotenoid patterns in food matrices like citrus. | Greatly increased separation power and peak capacity. | nih.govnih.gov |
Advanced In Vitro and Ex Vivo Model Systems for Detailed Mechanistic Studies
Understanding the molecular mechanisms of cryptoxanthin requires sophisticated biological models that can replicate human physiological conditions. Currently, in vitro research often employs simulated digestion systems coupled with human intestinal cell lines like Caco-2 to study bioaccessibility and absorption. cambridge.org Other studies utilize specific cell lines, such as RAW264.7 macrophages or various cancer cell lines, to investigate the anti-inflammatory or anti-cancer properties of cryptoxanthin. sciencedaily.comresearchgate.net
While these models have provided valuable insights, they are limited in their ability to capture the complexity of tissue architecture and multi-cellular interactions. A significant research gap exists in the application of more advanced models. Future research should focus on:
Genetically Engineered Cell Lines: Developing cell lines with modified expression of key enzymes (e.g., BCO1/BCO2) or receptors can help elucidate specific metabolic and signaling pathways. memphis.edumemphis.edu
Co-culture Systems: Models that co-culture intestinal cells with immune cells can provide a more accurate representation of the gut environment to study interactions between absorption, metabolism, and immune response.
Organoid Technology: Human intestinal and liver organoids offer a three-dimensional model that more closely mimics the in vivo environment, providing a superior platform for studying metabolism, transport, and tissue-specific effects of cryptoxanthin and its metabolites.
The adoption of these advanced models will enable more detailed and physiologically relevant mechanistic studies.
Role of Cryptoxanthin in Gut Microbiome Modulation (Animal Models)
The interaction between dietary compounds and the gut microbiome is a critical area of health research. While it is established that dietary carotenoids can modulate the composition of the gut microbiota, specific research on cryptoxanthin is scarce. ansfoundation.orgresearchgate.net The majority of ingested carotenoids are not absorbed in the small intestine, meaning they can reach the colon and interact directly with the resident microbial communities. nih.gov This interaction represents a major research gap and a promising future direction.
Animal models provide an essential tool for these investigations. Studies on the closely related carotenoid, β-carotene, in mice have shown that it can:
Improve fecal dysbiosis associated with vitamin A deficiency. nih.govmicrobiomepost.com
Reduce the abundance of certain bacterial phyla, including Bacteroidetes and Firmicutes. microbiomepost.com
Enhance intestinal barrier integrity and reduce inflammation. nih.gov
Future research should utilize well-controlled animal models to specifically investigate the effects of (+/-)-cryptoxanthin on the gut microbiome. Key research questions include determining how cryptoxanthin and its metabolites alter microbial diversity and function, and whether these changes mediate some of the compound's systemic health benefits. usda.govnih.gov
Exploration of Cryptoxanthin in Sustainable Production Systems and Bioresource Utilization
The natural occurrence of cryptoxanthin is limited to a small number of fruits and vegetables, and often in low concentrations, making extraction for commercial or research purposes inefficient and costly. google.comnih.gov This limitation has spurred research into sustainable, biotechnology-based production systems. A significant future direction is the optimization of microbial fermentation and cultivation to produce high yields of cryptoxanthin.
Several promising bioresources are being explored for this purpose:
Bacteria: Strains like Flavobacterium lutescens have been shown to produce β-cryptoxanthin. google.comnutraingredients.com Genetic engineering of E. coli and the identification of novel enzymes, such as β-carotene hydroxylase from Chondromyces crocatus, are paving the way for more specific and efficient production. researchgate.netnih.gov
Yeast: The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce the highest reported titers of sole β-cryptoxanthin to date. nih.gov
Microalgae: Various microalgae strains, including Scenedesmus obliquus, Coelastrum morus, and Chlorococcum sp., have demonstrated the ability to produce β-cryptoxanthin, with production enhanced by optimizing culture conditions such as light spectra. researchgate.net
Future work will focus on metabolic engineering to optimize biosynthetic pathways, enhance enzyme expression, and utilize low-cost agro-industrial by-products as nutrient sources to make production environmentally friendly and economically viable. nih.govnih.gov
| Microorganism | Platform Type | Key Finding/Advantage | Reference |
|---|---|---|---|
| Yarrowia lipolytica | Yeast | Engineered to achieve the highest reported titer of sole β-cryptoxanthin. | nih.gov |
| Flavobacterium lutescens | Bacteria | Natural producer of β-cryptoxanthin, used in fermentation technology. | google.comnutraingredients.com |
| Chondromyces crocatus | Bacteria | Source of a novel β-carotene hydroxylase that produces only β-cryptoxanthin. | researchgate.net |
| Scenedesmus obliquus | Microalgae | β-cryptoxanthin production is significantly enhanced under red LED lighting. | researchgate.net |
| Chlorococcum sp. | Microalgae | Demonstrated the highest β-cryptoxanthin content among three tested strains under red light. | researchgate.net |
Q & A
Q. What analytical techniques are optimal for quantifying free and esterified cryptoxanthin in plant and biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is the gold standard for separating and quantifying cryptoxanthin isomers and esters. Normal-phase HPLC is particularly effective for carotenoid separation, while tandem MS enhances sensitivity for low-concentration samples . Recent advancements include comprehensive two-dimensional liquid chromatography for resolving complex mixtures, such as those in citrus oils . Researchers should validate methods using certified reference materials and account for matrix-specific interferences, such as lipid content in biological samples.
Q. How does cryptoxanthin bioavailability compare to other carotenoids in human diets?
Cryptoxanthin exhibits higher bioavailability than β-carotene or lycopene due to its preferential incorporation into micelles during digestion. A 2016 clinical trial demonstrated that canned citrus fruit consumption significantly increased plasma β-cryptoxanthin levels, whereas β-carotene and lycopene remained unchanged . Bioavailability is influenced by food matrix (e.g., esterified vs. free forms) and dietary fat intake, which enhances absorption by 20–40% .
Q. What experimental models are suitable for studying cryptoxanthin’s antioxidant effects?
In vitro models using human cell lines (e.g., HepG2 for hepatic studies) with oxidative stress induction (e.g., H₂O₂ or cigarette smoke extract) are common. For in vivo studies, C57BL/6J mice fed high-fat diets supplemented with cryptoxanthin (0.003% w/w) show measurable reductions in lipid peroxidation markers like TBARS . Researchers should standardize dose regimens and account for interspecies differences in carotenoid metabolism.
Advanced Research Questions
Q. How does cryptoxanthin modulate macrophage polarization in non-alcoholic steatohepatitis (NASH)?
Cryptoxanthin promotes M2 macrophage polarization, attenuating hepatic inflammation. In murine NASH models, cryptoxanthin suppressed genes linked to macrophage activation (e.g., Cd68, Tnf-α) and increased IL-4-driven M2 markers (e.g., Arg1, Ym1) by 2.5-fold. This shift reduces fibrotic markers like collagen deposition by 30–50% . Researchers should combine transcriptomic (RNA-seq) and flow cytometry analyses to validate phenotype-specific changes.
Q. What mechanisms explain cryptoxanthin’s differential effects on apoptosis in leukemia cell lines?
In chronic myeloid leukemia K-562 cells, cryptoxanthin induces G2/M phase arrest via tubulin metabolism disruption, while in acute leukemia Kasumi-1 cells, it triggers caspase-3/9-dependent apoptosis. This divergence is attributed to BCR-ABL fusion protein activity in K-562 cells, which alters apoptotic signaling . Researchers should perform phosphoproteomics to map kinase pathways (e.g., JAK/STAT) and use CRISPR-edited cell lines to isolate genetic influences.
Q. How can contradictions in epidemiological data on cryptoxanthin and lung cancer risk be resolved?
While cryptoxanthin correlates with 24% lower lung cancer incidence in European cohorts, smokers exhibit 40% lower serum cryptoxanthin levels due to oxidative depletion . Confounding factors include genetic polymorphisms (e.g., BCMO1 variants affecting carotenoid cleavage) and interaction with nicotine receptors (e.g., α7 nAChR inhibition). Mendelian randomization studies and stratified analyses by smoking status are recommended to clarify causality .
Q. What experimental designs address cryptoxanthin’s dual role as a pro-vitamin A compound and independent bioactive molecule?
To disentangle vitamin A-dependent and -independent effects, use Bcmo1 knockout murine models, which cannot convert cryptoxanthin to retinol. A 2025 study showed that cryptoxanthin reduced hepatic inflammation in Bcmo1⁻/⁻ mice by 60%, confirming retinoid-independent pathways . Pair these models with retinoid receptor antagonists (e.g., AGN 193109) for mechanistic validation.
Methodological Considerations
- Data Interpretation : When analyzing cryptoxanthin’s anti-cancer effects, differentiate between direct cytotoxicity (e.g., IC₅₀ values in cell lines) and systemic immunomodulation (e.g., leukopoiesis enhancement in vivo) .
- Contradiction Analysis : Use meta-regression to assess heterogeneity in clinical trials, focusing on variables like baseline carotenoid status and genetic ancestry .
- Standardization : Report cryptoxanthin concentrations as µg/g tissue (HPLC) or nmol/L plasma, with quality controls for isomer degradation during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
